Verosudil
Description
a Rho kinase inhibitor
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)-N-(1-oxo-2H-isoquinolin-6-yl)-2-thiophen-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-20(2)15(12-6-8-23-10-12)17(22)19-13-3-4-14-11(9-13)5-7-18-16(14)21/h3-10,15H,1-2H3,(H,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYRZXYYQMMFJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CSC=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336680 | |
| Record name | Verosudil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414854-42-4 | |
| Record name | Verosudil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414854424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verosudil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VEROSUDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAF34143WM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Verosudil's Balanced Inhibition of ROCK1 and ROCK2: A Technical Overview
For Immediate Release
[CITY, State] – November 6, 2025 – Verosudil (AR-12286), a potent Rho kinase (ROCK) inhibitor, demonstrates equivalent and high-potency inhibitory activity against both major ROCK isoforms, ROCK1 and ROCK2. This technical guide provides an in-depth analysis of this compound's inhibitory profile, detailing its quantitative activity, the experimental methodologies used for its characterization, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Findings: Equal Potency Against ROCK1 and ROCK2
This compound is a highly effective inhibitor of both ROCK1 and ROCK2 isoforms. Biochemical assays have consistently shown that this compound exhibits identical inhibitory constants (Ki) for both kinases, indicating a balanced and potent activity profile.
Quantitative Inhibitory Activity
The inhibitory activity of this compound against ROCK1 and ROCK2, as well as its selectivity over other kinases, is summarized in the table below. This data highlights the potent and specific nature of this compound as a ROCK inhibitor.
| Target Kinase | Ki (nM) | Reference |
| ROCK1 | 2 | [1][2][3][4] |
| ROCK2 | 2 | [1][2][3][4] |
| PKA | 69 | [2][3] |
| PKCT | 9322 | [2][3] |
| MRCKA | 28 | [2][3] |
| CAM2A | 5855 | [2][3] |
The ROCK Signaling Pathway and this compound's Mechanism of Action
The Rho-associated coiled-coil containing protein kinases (ROCK) are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA. The ROCK signaling pathway plays a crucial role in regulating a variety of cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction. There are two main isoforms, ROCK1 and ROCK2, which share a high degree of homology in their kinase domains.
This compound exerts its pharmacological effects by competitively inhibiting the ATP-binding site of both ROCK1 and ROCK2. This inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). The inhibition of this pathway leads to the relaxation of smooth muscle cells and a reduction in actin stress fiber formation.[4] In the context of glaucoma, for which this compound has been investigated, this mechanism enhances the outflow of aqueous humor through the trabecular meshwork, thereby lowering intraocular pressure.[1][4]
Experimental Protocols
The determination of the inhibitory activity of this compound against ROCK1 and ROCK2 is typically performed using in vitro biochemical kinase assays. The following is a generalized protocol based on commonly used methods for assessing ROCK inhibition.
In Vitro Biochemical Kinase Assay for ROCK1/ROCK2 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of this compound for ROCK1 and ROCK2.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Fluorescently labeled peptide substrate (e.g., a derivative of Myosin Light Chain)
-
Adenosine triphosphate (ATP)
-
This compound (test compound)
-
Assay buffer (e.g., HEPES-based buffer with MgCl2, EGTA, and a surfactant like Brij-35)
-
384-well microplates
-
Microplate reader capable of detecting fluorescence resonance energy transfer (FRET) or luminescence.
Methodology:
-
Compound Preparation: A serial dilution of this compound is prepared in dimethyl sulfoxide (DMSO) and then further diluted in the assay buffer to achieve the desired final concentrations.
-
Enzyme and Substrate Preparation: The ROCK1 or ROCK2 enzyme and the peptide substrate are diluted to their optimal concentrations in the assay buffer.
-
Assay Reaction:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of the microplate.
-
Add the ROCK enzyme to the wells and incubate for a short period to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
-
Incubation: The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection:
-
Stop the enzymatic reaction (the method depends on the specific assay kit, e.g., by adding a developing reagent).
-
Measure the signal (e.g., fluorescence or luminescence) using a microplate reader. The signal is inversely proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
The raw data is converted to percent inhibition relative to the vehicle control.
-
The percent inhibition is plotted against the logarithm of the this compound concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.
-
Conclusion
This compound is a potent and non-selective inhibitor of both ROCK1 and ROCK2 isoforms, with a Ki of 2 nM for each. Its mechanism of action, centered on the inhibition of the Rho/ROCK signaling pathway, provides a strong rationale for its investigation in therapeutic areas where this pathway is dysregulated. The balanced inhibition of both ROCK isoforms suggests that this compound may offer a comprehensive therapeutic effect where the functions of both ROCK1 and ROCK2 are implicated in the pathophysiology of a disease. Further research into the cellular and in vivo effects of this compound will continue to elucidate its full therapeutic potential.
References
Verosudil (AR-12286): A Technical Overview of a Novel Rho Kinase Inhibitor for Glaucoma
Introduction
Verosudil, also known as AR-12286, is a potent and selective inhibitor of Rho-associated protein kinase (ROCK) that has been investigated for the treatment of glaucoma and ocular hypertension.[1] Developed by Aerie Pharmaceuticals, this compound represents a targeted therapeutic approach to lowering intraocular pressure (IOP) by acting directly on the diseased trabecular meshwork (TM), the tissue responsible for regulating aqueous humor outflow.[2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Trabecular Meshwork
This compound's primary mechanism of action is the inhibition of Rho kinase, a serine/threonine kinase that plays a crucial role in regulating cell shape, motility, and contraction. In the context of the eye, ROCK activity in the trabecular meshwork cells leads to increased actin stress fiber formation and cell contraction, which in turn reduces the effective filtration area for aqueous humor outflow and contributes to elevated IOP.[2]
By inhibiting ROCK, this compound induces relaxation of the trabecular meshwork cells, leading to an increase in the effective filtration area and enhanced aqueous humor outflow.[3][4] This targeted action on the conventional outflow pathway addresses a primary cause of elevated IOP in glaucoma.[2]
Signaling Pathway
The diagram below illustrates the signaling pathway through which this compound exerts its effects.
Caption: this compound inhibits ROCK, leading to increased outflow.
Quantitative Data
The following tables summarize the key quantitative data for this compound (AR-12286).
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | Ki (nM) |
| ROCK1 | 2[3][4][5] |
| ROCK2 | 2[3][4][5] |
| PKA | 69[3][5] |
| MRCKA | 28[3][5] |
| CAMK2A | 5855[3][5] |
| PKCθ | 9322[3][5] |
Table 2: In Vitro Cellular Activity
| Cell Type | Assay | IC50 (nM) |
| Porcine Trabecular Meshwork (PTM) | Actin Stress Fiber Disruption | 924[3][5] |
| Human Trabecular Meshwork (HTM) | Focal Adhesion Disruption | 818[3][5] |
Table 3: Preclinical In Vivo IOP Reduction
| Animal Model | Dose | IOP Reduction |
| Dutch Belted Rabbits | 0.5% | Statistically significant (P < 0.01)[6] |
| Formosan Rock Monkeys | 0.5% | Day 1: Similar to Netarsudil 0.04%Day 3: 5.6 ± 0.3 mmHg at 4h; 3.9 ± 0.3 mmHg at 24h[6] |
| Steroid-Induced Ocular Hypertensive Mice | 0.25% (twice daily for one week) | ~4 mmHg lower than DEX group (P < 0.001)~2 mmHg lower than DEX-discontinuation group (P < 0.05)[7][8] |
Table 4: Clinical Trial Phase 2a Efficacy in Glaucoma and Ocular Hypertension Patients
| Concentration | Dosing | Maximum Mean IOP Reduction from Baseline |
| 0.05%, 0.1%, 0.25% | Once or twice daily | Up to 28% (-6.8 mmHg)[2][9] |
| 0.25% | Once daily (evening) | -5.4 to -4.2 mmHg the following day[9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
In Vitro Kinase Inhibition Assay
A luciferase-based kinase assay is a common method to determine the inhibitory activity of a compound against a specific kinase.
Caption: Workflow for in vitro ROCK inhibition assay.
Protocol:
-
Kinase reactions are carried out in 384-well plates.
-
Each well contains the ROCK enzyme (e.g., ROCK1 or ROCK2), a specific peptide substrate (e.g., S6 peptide), and ATP in a kinase buffer.
-
This compound, at varying concentrations, is added to the wells.
-
The reaction is incubated for a set period (e.g., 1 hour) at room temperature to allow for phosphorylation of the substrate.
-
A reagent such as Kinase-Glo® is added, which measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and the Ki value is determined.[10]
Cell-Based Actin Stress Fiber and Focal Adhesion Assays
These assays assess the effect of the compound on the cytoskeleton of trabecular meshwork cells.
Protocol:
-
Porcine (PTM) or human (HTM) trabecular meshwork cells are cultured in chamber slides.
-
Cells are treated with varying concentrations of this compound (e.g., 0.001-100 μM) for a specified duration (e.g., 6 hours).[3][5]
-
Following treatment, cells are fixed and permeabilized.
-
For actin stress fiber visualization, cells are stained with fluorescently labeled phalloidin.
-
For focal adhesion visualization, cells are stained with an antibody against a focal adhesion protein (e.g., vinculin).
-
Cells are imaged using fluorescence microscopy, and the length and number of actin stress fibers and focal adhesions are quantified. The IC50 value is then calculated.
Animal Models of Ocular Hypertension
Preclinical efficacy is evaluated in animal models that mimic human glaucoma.
Steroid-Induced Ocular Hypertension Mouse Model Protocol:
-
Ocular hypertension is induced in mice (e.g., C57BL/6) by topical administration of a corticosteroid like dexamethasone (DEX).[7][8]
-
IOP is measured regularly to confirm the development of hypertension.
-
A treatment group receives topical this compound (e.g., 0.25% twice daily), while control groups may receive vehicle or continue with DEX alone. Another group may have DEX discontinued to serve as a comparison for recovery.[7][8]
-
IOP is monitored throughout the treatment period.
-
At the end of the study, eyes can be enucleated for histological analysis of the trabecular meshwork to assess changes in the effective filtration area and extracellular matrix deposition.[7][8]
Clinical Development
This compound has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, and efficacy in humans.
Phase 2a Clinical Trial Design
The logical flow of a typical Phase 2a clinical trial for a glaucoma drug is outlined below.
Caption: Logical workflow of a Phase 2a clinical trial.
A Phase 2a study for this compound involved a multi-center, randomized, double-masked, placebo-controlled design.[2] Patients with primary open-angle glaucoma or ocular hypertension were randomized to receive different concentrations of this compound ophthalmic solution or a placebo.[2][9] The study evaluated various dosing regimens, including once-daily and twice-daily administration, over a defined treatment period.[2][9] The primary endpoints were the safety and efficacy of this compound in lowering IOP.[2][9]
The results of the Phase 2a study demonstrated that this compound was safe and well-tolerated, with the most common adverse event being mild to moderate transient hyperemia.[2] The study also showed statistically significant and clinically meaningful reductions in IOP.[2][9]
Synthesis
This compound (AR-12286) is an amino-isoquinoline amide. The synthesis of this class of compounds generally involves the coupling of a protected amino acid with 6-aminoisoquinoline.[11] Asymmetric synthesis methods have been developed to produce the desired enantiomer with high purity.[11]
Conclusion
This compound (AR-12286) is a potent and selective ROCK inhibitor that has shown significant promise in preclinical and early-phase clinical studies for the treatment of glaucoma and ocular hypertension. Its targeted mechanism of action on the trabecular meshwork addresses a key pathological component of these diseases. While further clinical development has not been pursued in favor of other compounds like Netarsudil (which has dual ROCK and norepinephrine transporter inhibitory activity), the data from this compound's development provides a strong foundation for the therapeutic potential of ROCK inhibition in ophthalmology.[7][12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ROCK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Ocular hypotensive effect of the Rho kinase inhibitor AR-12286 in patients with glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Verosudil: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activity of the Potent Rho Kinase Inhibitor Verosudil (AR-12286).
Introduction
This compound, also known as AR-12286, is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] Investigated primarily for its potential in the treatment of glaucoma, this compound has demonstrated significant efficacy in reducing intraocular pressure (IOP).[1][2] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a synthetic organic compound with a well-defined chemical structure. Its systematic IUPAC name is 2-(dimethylamino)-N-(1-oxo-1,2-dihydroisoquinolin-6-yl)-2-(thiophen-3-yl)acetamide.[1] The key chemical identifiers and physicochemical properties of this compound are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 2-(dimethylamino)-N-(1-oxo-1,2-dihydroisoquinolin-6-yl)-2-(thiophen-3-yl)acetamide[1] |
| Synonyms | AR-12286, AR12286, AR 12286[1] |
| CAS Number | 1414854-42-4 (free base)[1] |
| Molecular Formula | C17H17N3O2S[4] |
| Molecular Weight | 327.40 g/mol [4] |
| SMILES | CN(C)C(C1=CSC=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC=C3[4] |
| InChI Key | VDYRZXYYQMMFJW-UHFFFAOYSA-N[1] |
Table 1: Chemical Identification of this compound
| Property | Value | Experimental Conditions |
| Appearance | Solid powder | N/A |
| Solubility | DMSO: ≥10 mg/mL | N/A |
| Ethanol: Slightly soluble (0.1-1 mg/mL) | N/A | |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month | N/A |
Table 2: Physicochemical Properties of this compound
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the potent and selective inhibition of Rho kinase (ROCK).[1][2][3] It exhibits equal inhibitory activity against the two isoforms of ROCK, ROCK1 and ROCK2, with a Ki of 2 nM for both.[2] The Rho/ROCK signaling pathway plays a crucial role in regulating cellular processes such as cell adhesion, motility, and contraction by influencing the actin cytoskeleton.
In the context of glaucoma, elevated IOP is often associated with increased contractility of the trabecular meshwork (TM) cells, which restricts the outflow of aqueous humor. This compound addresses this by inhibiting ROCK, leading to the relaxation of TM cells. This relaxation is achieved through the dephosphorylation of myosin light chain (MLC), a key event in smooth muscle contraction. ROCK normally phosphorylates and inactivates myosin light chain phosphatase (MLCP), thereby maintaining MLC in a phosphorylated, active state. By inhibiting ROCK, this compound allows MLCP to become active, leading to MLC dephosphorylation, disassembly of actin stress fibers and focal adhesions, and ultimately, TM cell relaxation.[2] This increases the effective filtration area for aqueous humor outflow, thereby lowering IOP.[2]
Caption: this compound's Mechanism of Action in Trabecular Meshwork Cells.
Pharmacokinetic Properties
Detailed pharmacokinetic data for this compound in humans is not extensively available in the public domain. Preclinical studies in animal models, such as rabbits and monkeys, have primarily focused on the pharmacodynamic effect of IOP reduction following topical ocular administration. These studies indicate that this compound effectively penetrates the cornea to reach the trabecular meshwork.
| Parameter | Value | Species/Model |
| Route of Administration | Topical Ocular | Rabbits, Monkeys |
| Observed Effect | Significant reduction in intraocular pressure | Rabbits, Monkeys |
Table 3: Summary of Preclinical Pharmacokinetic Observations for this compound
Further research is required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency of this compound against ROCK1 and ROCK2 kinases.
Methodology:
-
Recombinant human ROCK1 and ROCK2 enzymes are used.
-
A suitable kinase substrate, such as Long S6 Kinase/S6K peptide, is coated onto microtiter plates.
-
This compound is serially diluted to a range of concentrations.
-
The kinase, substrate, ATP, and this compound are incubated together.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a specific antibody and a detection system (e.g., colorimetric or fluorescent).
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Trabecular Meshwork Cell Contractility Assay
Objective: To assess the effect of this compound on the contractility of human trabecular meshwork (HTM) cells.
Methodology:
-
Primary or immortalized HTM cells are cultured.
-
Cells are seeded onto a collagen gel matrix.
-
A contractile agonist, such as transforming growth factor-beta 2 (TGF-β2) or serum, is added to induce cell contraction, which causes the collagen gel to contract.
-
This compound is added at various concentrations to the culture medium.
-
The area of the collagen gel is measured at different time points.
-
The ability of this compound to inhibit or reverse the agonist-induced gel contraction is quantified.
Caption: Workflow for a Trabecular Meshwork Cell Contractility Assay.
Conclusion
This compound is a highly potent and selective ROCK inhibitor with a clear mechanism of action for reducing intraocular pressure. Its ability to relax the trabecular meshwork by modulating the actin cytoskeleton makes it a promising therapeutic agent for glaucoma. While further studies are needed to fully elucidate its pharmacokinetic profile in humans, the existing preclinical data and in vitro studies provide a strong foundation for its continued development. This guide offers a detailed overview of the current knowledge on this compound, serving as a valuable resource for the scientific community.
References
Verosudil: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verosudil (formerly AR-12286) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Developed by Aerie Pharmaceuticals, it is an investigational compound for the reduction of intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the reduction of intraocular pressure through the modulation of the conventional aqueous humor outflow pathway. This is achieved by targeting the Rho/ROCK signaling cascade in the trabecular meshwork (TM).
Mechanism of Action
The Rho/ROCK signaling pathway plays a crucial role in regulating cellular processes such as cell contraction, adhesion, and motility.[1] In the trabecular meshwork, activation of this pathway leads to increased actin stress fiber formation and focal adhesions, resulting in increased TM cell contractility and stiffness. This, in turn, increases the resistance to aqueous humor outflow, leading to elevated IOP.
This compound, as a ROCK inhibitor, intervenes in this pathway. By inhibiting ROCK1 and ROCK2, it prevents the phosphorylation of downstream targets like Myosin Light Chain (MLC), leading to the relaxation of TM cells.[1] This cellular relaxation disrupts actin stress fibers and focal adhesions, ultimately increasing the effective filtration area of the trabecular meshwork and facilitating aqueous humor outflow, which lowers IOP.[1][2]
In Vitro Studies
In vitro studies have demonstrated the potent and selective inhibitory activity of this compound on ROCK kinases and its effects on trabecular meshwork cells.
| Parameter | Value | Cell Type/Assay | Reference |
| ROCK1 Ki | 2 nM | Kinase Inhibition Assay | [2][3] |
| ROCK2 Ki | 2 nM | Kinase Inhibition Assay | [2][3] |
| Actin Stress Fiber Disruption IC50 | 924 nM | Porcine Trabecular Meshwork (PTM) Cells | [2] |
| Focal Adhesion Disruption IC50 | 818 nM | Human Trabecular Meshwork (HTM) Cells | [2] |
This compound exhibits equal and high potency against both ROCK1 and ROCK2 isoforms.[2][3] Its inhibitory action on other kinases such as PKA, PKC, MRCKA, and CAM2A is significantly lower, indicating its selectivity.[2][3] In cell-based assays, this compound dose-dependently reduces the length of actin stress fibers and the number of focal adhesions in both porcine and human trabecular meshwork cells.[2]
In Vivo Studies
Preclinical in vivo studies in various animal models have confirmed the IOP-lowering effects of topically administered this compound.
In a study using a mouse model of steroid-induced ocular hypertension, twice-daily administration of this compound eye drops for five weeks reversed the steroid-induced changes in IOP. Furthermore, this compound treatment led to a significant recovery of the effective filtration area in the trabecular meshwork.
Pharmacokinetics
There is a notable lack of publicly available, detailed quantitative data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Preclinical studies have been conducted to support its clinical development, but the specific parameters from these studies have not been published.
Experimental Protocols
Detailed, step-by-step experimental protocols for studies involving this compound are not publicly available. However, based on the published literature, the following general methodologies are commonly employed in the preclinical evaluation of ROCK inhibitors for glaucoma.
ROCK Kinase Inhibition Assay
The inhibitory activity of this compound against ROCK1 and ROCK2 is typically determined using a biochemical kinase assay. This involves incubating the recombinant human ROCK enzymes with a specific substrate and ATP. The amount of substrate phosphorylation is quantified in the presence of varying concentrations of this compound to determine the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).
Cell-Based Assays for Cytoskeletal Changes
The effect of this compound on the cytoskeleton of trabecular meshwork cells can be assessed through immunofluorescence microscopy.
Primary or immortalized human or porcine TM cells are cultured and then treated with different concentrations of this compound. Following treatment, the cells are fixed, permeabilized, and stained with fluorescent probes to visualize F-actin (e.g., phalloidin) and focal adhesions (e.g., antibodies against vinculin or paxillin). The changes in the cytoskeleton are then quantified using image analysis software.
In Vivo Intraocular Pressure Measurement
The IOP-lowering efficacy of this compound is evaluated in animal models, such as rabbits, monkeys, or mice.
After establishing baseline IOP measurements using a calibrated tonometer, the animals receive a topical administration of a this compound formulation in one eye and a vehicle control in the other. IOP is then measured at various time points after administration to determine the magnitude and duration of the IOP-lowering effect.
Conclusion
This compound is a potent and selective ROCK inhibitor with a clear pharmacodynamic rationale for the treatment of glaucoma. Its mechanism of action, centered on the relaxation of the trabecular meshwork to increase aqueous humor outflow, is well-supported by in vitro and in vivo preclinical data. While the publicly available information on its pharmacokinetics is limited, the existing pharmacodynamic profile suggests that this compound is a promising candidate for IOP reduction. Further publication of clinical trial data will be crucial to fully elucidate its therapeutic potential.
References
Verosudil: A Technical Deep Dive into its Effects on Aqueous Humor Dynamics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of verosudil (formerly AR-12286), a potent Rho kinase (ROCK) inhibitor, on aqueous humor dynamics. By targeting the conventional outflow pathway, this compound presents a novel approach to lowering intraocular pressure (IOP), a critical factor in the management of glaucoma. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for its evaluation, and a summary of key quantitative data from preclinical and clinical studies.
Mechanism of Action: Targeting the Trabecular Meshwork
This compound's primary mechanism for lowering IOP involves the relaxation of the trabecular meshwork (TM) and Schlemm's canal (SC) cells, which form the conventional outflow pathway for aqueous humor.[1][2] This pathway is responsible for draining the majority of aqueous humor from the anterior chamber of the eye.[3] In glaucomatous eyes, increased stiffness and contractility of the TM cells lead to elevated outflow resistance and a subsequent rise in IOP.[4]
This compound, as a selective ROCK inhibitor, directly counteracts this pathological state.[5] The Rho/ROCK signaling pathway plays a crucial role in regulating the contractility of TM cells.[1] Activation of this pathway leads to the phosphorylation of myosin light chain (MLC), promoting the assembly of actin stress fibers and increasing cellular contraction.[6] By inhibiting ROCK, this compound disrupts this cascade, leading to MLC dephosphorylation, disassembly of actin stress fibers, and a reduction in focal adhesions.[6][7] This cellular relaxation within the TM and SC increases the effective filtration area, thereby enhancing aqueous humor outflow and lowering IOP.[5][7][8]
Quantitative Data on this compound's Efficacy
The IOP-lowering efficacy of this compound has been demonstrated in various preclinical and clinical settings. The following tables summarize the key quantitative findings.
Table 1: Preclinical Efficacy of this compound (AR-12286) in Animal Models
| Animal Model | This compound Concentration | Dosing Regimen | Maximum IOP Reduction (mmHg) | Reference |
| Dutch Belted Rabbits | 0.04% | Once daily for 3 days | 8.1 ± 0.7 | [9] |
| Formosan Rock Monkeys | 0.04% | Once daily for 3 days | 7.5 ± 1.1 | [9] |
| Steroid-Induced OHT Mice | 0.25% | Topical administration | 2 mmHg (vs. steroid discontinuation) | [10] |
| Steroid-Induced OHT Mice | 0.25% | Topical administration | 4 mmHg (vs. continuous steroid treatment) | [10] |
Table 2: Clinical Efficacy of this compound (AR-12286) in Patients with Glaucoma or Ocular Hypertension (OHT)
| Study Phase | This compound Concentration | Comparison | Mean Diurnal IOP Reduction (mmHg) | Reference |
| Phase II | 0.05%, 0.1%, 0.25% | Placebo | Dose-dependent, statistically significant reduction | [10][11] |
| Phase II | 0.5%, 0.7% | Not specified | Substantial IOP reduction over 24 weeks | [11] |
Table 3: Comparative Efficacy of ROCK Inhibitors
| Drug | Concentration | Comparator | Mean Diurnal IOP Reduction from Baseline (mmHg) | Study | Reference |
| Netarsudil | 0.02% | Ripasudil 0.4% | 4.65 | Phase 3 | [12] |
| Ripasudil | 0.4% | Netarsudil 0.02% | 2.98 | Phase 3 | [12] |
| Netarsudil | 0.02% | Vehicle | -4.52 | Phase 2 | [13] |
| Ripasudil | 0.4% | Baseline (Uveitic Glaucoma) | -5.86 ± 9.04 (at 1 month) | ROCK-S | [14][15] |
| Ripasudil | 0.4% | Baseline (Exfoliation Glaucoma) | -6.18 ± 9.03 (at 3 months) | ROCK-S | [14][15] |
| Ripasudil | 0.4% | Baseline (Steroid-Induced Glaucoma) | -7.00 ± 8.60 (at 6 months) | ROCK-S | [14][15] |
Experimental Protocols
The evaluation of this compound's effect on aqueous humor dynamics involves a range of in vitro, ex vivo, and in vivo experimental protocols.
In Vitro Trabecular Meshwork Cell Contractility Assay
This assay directly assesses the impact of this compound on the contractile properties of TM cells.
Methodology:
-
Cell Culture: Primary human trabecular meshwork (HTM) cells are cultured on a collagen-coated substrate until a confluent monolayer is formed.
-
Induction of Contraction: A contractile agonist, such as endothelin-1 (ET-1), is added to the culture medium to induce TM cell contraction.[16]
-
Treatment: Cells are pre-treated with varying concentrations of this compound or a vehicle control for a specified duration before the addition of the contractile agonist.
-
Assessment of Contraction: Cellular contraction can be quantified using several methods:
-
Western Blotting: Analysis of myosin light chain-2 (MLC-2) phosphorylation levels. A reduction in phosphorylation indicates cellular relaxation.[16]
-
Confocal Microscopy: Visualization and quantification of changes in actin stress fibers and focal adhesions using fluorescent staining.[16]
-
Electric Cell-Substrate Impedance Sensing (ECIS): Measurement of changes in the monolayer's electrical resistance as an indicator of cell contractility.[16]
-
Ex Vivo Anterior Segment Perfusion for Outflow Facility Measurement
This protocol provides a direct measurement of aqueous humor outflow facility in an ex vivo setting, closely mimicking physiological conditions.
Methodology:
-
Tissue Preparation: Human or animal donor eyes are dissected to isolate the anterior segment, which is then mounted in a perfusion organ culture system.[17][18]
-
Perfusion Setup: The anterior chamber is perfused with a culture medium at a constant physiological pressure (e.g., 15 mmHg) or flow rate (e.g., 2.5 µL/min).[8][18][19] The system includes a pressure transducer and a flow meter to continuously monitor IOP and flow rate.[20]
-
Baseline Measurement: A stable baseline outflow facility is established by perfusing with the control medium.
-
Drug Perfusion: The perfusion medium is switched to one containing this compound at a specific concentration.
-
Data Acquisition and Analysis: Outflow facility (C) is calculated using the Goldmann equation: C = (Fin - Fu) / (IOP - EVP), where Fin is the infusion rate, Fu is the uveoscleral outflow (often assumed to be negligible in this model), IOP is the intraocular pressure, and EVP is the episcleral venous pressure (assumed to be zero).[20] Changes in outflow facility over time are recorded and compared to baseline and control eyes.
-
Morphological Analysis: Following perfusion, the tissue can be fixed and processed for light and electron microscopy to examine morphological changes in the trabecular meshwork and Schlemm's canal.[8]
In Vivo IOP Measurement in Animal Models
This protocol assesses the IOP-lowering effect and duration of action of topically administered this compound in living animals.
Methodology:
-
Animal Selection: Normotensive or hypertensive animal models (e.g., Dutch Belted rabbits, Formosan Rock monkeys, or steroid-induced ocular hypertensive mice) are used.[9][10]
-
Baseline IOP Measurement: Baseline IOP is measured in both eyes of each animal using a tonometer.
-
Drug Administration: A single drop of this compound ophthalmic solution at a specific concentration is administered topically to one eye, while the contralateral eye receives a vehicle control.
-
Post-Dose IOP Measurement: IOP is measured in both eyes at multiple time points following drug administration (e.g., 1, 2, 4, 8, and 24 hours).[9]
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The difference in IOP between the two eyes is also determined to assess the drug's effect.
-
Tolerability Assessment: Ocular tolerability is evaluated by observing for any adverse effects, such as conjunctival hyperemia.[9]
Conclusion
This compound is a promising ROCK inhibitor that effectively lowers intraocular pressure by targeting the conventional outflow pathway. Its mechanism of action, centered on the relaxation of the trabecular meshwork and Schlemm's canal cells, has been well-characterized through a variety of in vitro, ex vivo, and in vivo studies. The quantitative data from these studies consistently demonstrate a significant and dose-dependent reduction in IOP. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this compound and other novel therapies for glaucoma.
References
- 1. mdpi.com [mdpi.com]
- 2. aboonline.org.br [aboonline.org.br]
- 3. researchgate.net [researchgate.net]
- 4. rhopressa.myalcon.com [rhopressa.myalcon.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Netarsudil Increases Outflow Facility in Human Eyes Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Netarsudil Improves Trabecular Outflow Facility in Patients with Primary Open Angle Glaucoma or Ocular Hypertension: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rho Kinase Inhibitors in Glaucoma Management: Current Perspectives and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intraocular pressure-lowering effects of ripasudil in uveitic glaucoma, exfoliation glaucoma, and steroid-induced glaucoma patients: ROCK-S, a multicentre historical cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Outflow facility studies in the perfused human ocular anterior segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Human Anterior Segment Perfusion Organ Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The mechanism of increasing outflow facility by rho-kinase inhibition with Y-27632 in bovine eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
Verosudil: A Technical Guide to Investigating Ocular Hypertension Pathophysiology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Verosudil (AR-12286), a potent Rho kinase (ROCK) inhibitor, and its application in the investigation of ocular hypertension pathophysiology. This compound's targeted mechanism of action on the conventional aqueous humor outflow pathway makes it a valuable tool for elucidating the cellular and molecular processes underlying elevated intraocular pressure (IOP), a primary risk factor for glaucoma.
Core Mechanism of Action: Targeting the Trabecular Meshwork
This compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1] The Rho/ROCK signaling pathway is a critical regulator of cellular processes within the trabecular meshwork (TM), the primary site of aqueous humor outflow resistance.[2][3][4][5] In glaucomatous eyes, increased ROCK activity in the TM is believed to contribute to elevated IOP by increasing the stiffness and contractility of TM cells, leading to a reduction in the effective filtration area for aqueous humor.[3][4]
This compound counteracts these pathological changes by inhibiting ROCK, which leads to:
-
Relaxation of TM cells: By reducing the phosphorylation of myosin light chain, this compound causes disassembly of actin stress fibers and focal adhesions in TM cells.[1][2][3] This cellular relaxation increases the permeability of the TM.
-
Increased Aqueous Humor Outflow: The relaxation of the TM and expansion of the juxtacanalicular tissue (JCT) region enhances the facility of aqueous humor outflow through the conventional pathway, thereby lowering IOP.[1][2][3][6]
Signaling Pathway Diagram
Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound's Effects
Preclinical studies have demonstrated the potent IOP-lowering effects of this compound. The following tables summarize key quantitative data from in vitro and in vivo experiments.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 / Ki | Cell Type | Effect | Reference |
| ROCK1 | Ki: 2 nM | N/A | Enzymatic Inhibition | [1] |
| ROCK2 | Ki: 2 nM | N/A | Enzymatic Inhibition | [1] |
| Actin Stress Fibers | IC50: 924 nM | Porcine Trabecular Meshwork (PTM) | Disruption | [1] |
| Focal Adhesions | IC50: 818 nM | Human Trabecular Meshwork (HTM) | Reduction | [1] |
Table 2: In Vivo IOP Reduction with this compound
| Animal Model | Drug Concentration/Dose | Treatment Duration | IOP Reduction | Reference |
| Dutch Rabbits | 30 µL eye drops | Once daily for 3 days | Significant reduction | [1] |
| Formosan Rock Monkeys | 30 µL eye drops | Once daily for 3 days | Significant reduction | [1] |
| Dexamethasone-induced Ocular Hypertensive Mice | 10 µL eye drops | Twice daily for 5 weeks | Reversed IOP increase | [1][7] |
Table 3: Effects of this compound on Aqueous Humor Dynamics in a Steroid-Induced Ocular Hypertension Mouse Model
| Parameter | DEX Group (Week 5) | DEX + AR-12286 Group (Week 5) | p-value | Reference |
| IOP (mmHg) | 20.9 ± 0.4 | 16.6 ± 0.5 | < 0.001 | [7] |
| Change in IOP after 1 day of treatment (mmHg) | N/A | -2.3 (approx.) | < 0.01 | [7] |
Experimental Protocols for Investigating Ocular Hypertension
The following provides a detailed methodology for a commonly used animal model to study the effects of this compound on ocular hypertension.
Dexamethasone-Induced Ocular Hypertension Mouse Model
This model is valuable for studying steroid-induced glaucoma, a common form of secondary open-angle glaucoma.
Objective: To induce ocular hypertension in mice and evaluate the efficacy of this compound in lowering IOP and reversing pathological changes in the trabecular meshwork.
Materials:
-
C57BL/6 mice (6 weeks old)
-
Dexamethasone (DEX) solution
-
This compound (AR-12286) ophthalmic solution (e.g., 10 µL)
-
Tonometer for measuring mouse IOP (e.g., TonoLab)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Fluorescent tracer for outflow pathway visualization
-
Electron microscopy reagents
Experimental Workflow Diagram:
Caption: Experimental workflow for the dexamethasone-induced ocular hypertension mouse model.
Procedure:
-
Animal Acclimatization and Baseline Measurements: Acclimatize C57BL/6 mice to the laboratory conditions for at least one week. Measure baseline IOP in both eyes of all mice under light anesthesia.
-
Induction of Ocular Hypertension:
-
Randomly assign mice to different experimental groups (e.g., Saline control, DEX, DEX + this compound, DEX-discontinuation).
-
Topically administer a dexamethasone solution to one eye of the mice in the DEX-related groups twice daily for four weeks. The contralateral eye can serve as a control. Administer saline to the control group.
-
Monitor IOP weekly in all groups to confirm the development of ocular hypertension in the DEX-treated mice.
-
-
Treatment Phase:
-
At week 5, begin the treatment phase.
-
The DEX group continues to receive dexamethasone.
-
The DEX + this compound group receives both dexamethasone and this compound eye drops (e.g., 10 µL, twice daily).
-
The DEX-discontinuation group ceases all treatments.
-
Monitor IOP every other day for one week.
-
-
Aqueous Humor Outflow Pathway Analysis:
-
At the end of the treatment period, inject a fluorescent tracer into the anterior chamber of the eyes to visualize the aqueous humor outflow pattern.
-
Euthanize the mice and enucleate the eyes.
-
Image the trabecular meshwork to determine the effective filtration area (EFA).
-
-
Histological Analysis:
-
Process the enucleated eyes for electron microscopy to examine the ultrastructural changes in the trabecular meshwork, including the juxtacanalicular tissue and Schlemm's canal.
-
-
Data Analysis:
-
Statistically analyze the IOP data, EFA measurements, and morphological changes between the different experimental groups.
-
Conclusion
This compound is a powerful pharmacological tool for investigating the pathophysiology of ocular hypertension. Its specific mechanism of action on the Rho/ROCK pathway allows for targeted studies of the trabecular meshwork's role in regulating aqueous humor outflow. The experimental models and protocols outlined in this guide provide a framework for researchers to further explore the cellular and molecular basis of glaucoma and to evaluate the therapeutic potential of novel IOP-lowering agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho Kinase Inhibitors for Glaucoma | Glaucoma Physician [glaucomaphysician.net]
- 4. The Application of Rho Kinase Inhibitors in the Management of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.bmctoday.net [assets.bmctoday.net]
- 6. Effect of a fixed combination of ripasudil and brimonidine on aqueous humor dynamics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Methodological & Application
Application Notes: Verosudil for Primary Human Trabecular Meshwork Cell Research
Introduction
Verosudil (AR-12286) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It demonstrates equivalent high-affinity inhibition for both ROCK1 and ROCK2 isoforms.[1] In the context of glaucoma research, elevated intraocular pressure (IOP) is a primary risk factor, often caused by increased resistance to aqueous humor outflow through the trabecular meshwork (TM).[3][4] The contractility and stiffness of trabecular meshwork cells, regulated by the Rho/ROCK signaling pathway, are critical determinants of this resistance.[2][5] this compound lowers IOP by targeting this pathway, inducing relaxation of the TM cells, which in turn increases the outflow of aqueous humor.[1][2]
Mechanism of Action
The primary mechanism of this compound involves the direct inhibition of ROCK1 and ROCK2.[1] This inhibition prevents the phosphorylation of downstream targets like Myosin Light Chain (MLC), leading to the disassembly of actin stress fibers and a reduction in focal adhesions.[1][2] These cytoskeletal changes reduce the contractile tone and stiffness of human trabecular meshwork (HTM) cells.[4] The resulting relaxation of the TM tissue expands the intercellular spaces, facilitating easier passage of aqueous humor and thereby lowering IOP.[4][6] This targeted action on the diseased outflow pathway makes this compound a valuable tool for studying glaucoma pathophysiology and developing novel therapeutic strategies.[2][4]
Quantitative Data Summary
The following tables summarize the inhibitory activity and cellular efficacy of this compound.
Table 1: this compound Kinase Inhibitory Activity
| Target Kinase | Kᵢ (nM) |
|---|---|
| ROCK1 | 2 |
| ROCK2 | 2 |
| MRCKA | 28 |
| PKA | 69 |
| CAM2A | 5855 |
| PKCT | 9322 |
Data sourced from MedChemExpress.[1]
Table 2: this compound Cellular Efficacy (IC₅₀)
| Cell Type | Assay | IC₅₀ (nM) |
|---|---|---|
| Porcine Trabecular Meshwork (PTM) Cells | Actin Stress Fiber Disruption | 924 |
| Immortalized Human Trabecular Meshwork (HTM) Cells | Focal Adhesion Disruption | 818 |
Data sourced from MedChemExpress.[1]
Signaling Pathways & Workflows
Caption: this compound inhibits ROCK, preventing cell contraction.
Caption: Workflow for analyzing this compound's effects on HTM cells.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Trabecular Meshwork (HTM) Cells
This protocol outlines the steps for establishing primary HTM cell cultures from human donor corneoscleral rims, adapted from established methods.[7][8]
-
Materials:
-
Donor corneoscleral rings (obtained from an eye bank following Declaration of Helsinki guidelines)[8]
-
Trabecular Meshwork Cell Medium (TMCM)
-
Collagenase Type IV (10 mg/mL)
-
0.05% Trypsin/0.5 mM EDTA
-
Phosphate-Buffered Saline (PBS)
-
Sterile dissection tools, culture flasks, and plates
-
-
Procedure:
-
Under a dissecting microscope, carefully dissect the trabecular meshwork tissue from the corneoscleral ring.[8]
-
Digest the isolated tissue with collagenase in TMCM for 30 minutes at 37°C, followed by 30 minutes of stirring at room temperature to create a cell suspension.[8]
-
Centrifuge the cell suspension at 1500 x g for 5 minutes. Resuspend the cell pellet in fresh TMCM.[8]
-
Seed the cells into a 24-well plate and incubate at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
Replace the culture medium every 3-4 days.
-
When cells reach 80-90% confluence, subculture them using Trypsin/EDTA. Experiments should be conducted on cells between passages 3 and 7.[8][9]
-
Protocol 2: Analysis of Actin Cytoskeleton and Focal Adhesions
This protocol details the method for visualizing the effect of this compound on F-actin stress fibers and focal adhesions in HTM cells.
-
Materials:
-
Primary HTM cells cultured on glass coverslips or 96-well plates
-
This compound stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-paxillin for focal adhesions)[7]
-
Fluorescently-conjugated secondary antibody
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 555)[9]
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
-
Procedure:
-
Seed HTM cells onto glass coverslips or imaging plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.001-100 µM) or vehicle control (DMSO) for a specified duration (e.g., 6 hours).[1]
-
After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes.[9]
-
Wash with PBS and permeabilize with 0.2% Triton X-100 for 15 minutes.[9]
-
Wash and block for 1 hour at room temperature.
-
For Focal Adhesions: Incubate with anti-paxillin primary antibody overnight at 4°C. Wash, then incubate with a fluorescent secondary antibody for 1 hour.[7]
-
For Actin Staining: Incubate with fluorescently-conjugated Phalloidin for 1 hour at room temperature to label F-actin.[9]
-
Counterstain nuclei with DAPI for 10 minutes.[9]
-
Wash and mount the coverslips or image the plates using confocal microscopy.
-
Analyze images to quantify changes in actin stress fiber length and number of focal adhesions.[1]
-
Protocol 3: HTM Cell Contractility Assay
This protocol measures the effect of this compound on the contractile function of HTM cells embedded in a 3D collagen matrix.
-
Materials:
-
Primary HTM cells
-
Type I Collagen solution
-
Reconstitution buffer (e.g., 10x PBS)
-
TMCM
-
Sterile, non-adherent 24-well plates
-
TGF-β2 (optional, to induce a pro-fibrotic, contractile state)[7]
-
-
Procedure:
-
Prepare a collagen gel solution on ice by mixing Type I Collagen, reconstitution buffer, and a suspension of HTM cells in TMCM. A final cell density of ~2.5 x 10⁵ cells/mL is recommended.
-
Pipette the cell-collagen mixture into each well of a 24-well plate and allow it to polymerize at 37°C for 1 hour.
-
After polymerization, gently detach the gels from the sides of the wells using a sterile pipette tip to allow for free-floating contraction.
-
Add TMCM containing this compound at desired concentrations (and/or TGF-β2) to each well.[7]
-
Incubate the plate and acquire images of the gels at regular intervals (e.g., 0, 24, 48 hours).
-
Measure the surface area of each gel using image analysis software (e.g., ImageJ).
-
Calculate the percentage of gel contraction relative to the initial area. A decrease in contraction indicates a relaxing effect of this compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rhopressa.myalcon.com [rhopressa.myalcon.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tvst.arvojournals.org [tvst.arvojournals.org]
Application Notes and Protocols for In Vivo Administration of Verosudil in a Mouse Model of Glaucoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive loss of retinal ganglion cells (RGCs) and optic nerve damage, often associated with elevated intraocular pressure (IOP). Verosudil (AR-12286) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK inhibitors represent a novel class of ocular hypotensive agents that primarily act by increasing the outflow of aqueous humor through the trabecular meshwork.[1][2] this compound has demonstrated efficacy in reducing IOP in preclinical models of glaucoma.[2] Beyond its IOP-lowering effects, ROCK inhibitors are also being investigated for their potential neuroprotective properties, aiming to directly protect RGCs from glaucomatous damage.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in a mouse model of steroid-induced glaucoma, a common preclinical model for studying elevated IOP. Additionally, protocols for assessing the neuroprotective effects of ROCK inhibitors on RGCs are included, with comparative data from the related ROCK inhibitor, Ripasudil.
Mechanism of Action: this compound in Glaucoma
This compound is a selective inhibitor of both ROCK1 and ROCK2 isoforms.[1] In the context of glaucoma, the inhibition of ROCK in the trabecular meshwork (TM) cells leads to a cascade of events that ultimately enhances aqueous humor outflow and reduces IOP. The primary mechanism involves the relaxation of TM cells and the disassembly of actin stress fibers, which reduces the stiffness of the TM tissue and decreases outflow resistance.[5][6]
Furthermore, ROCK inhibitors have been shown to have potential neuroprotective effects that are independent of IOP reduction. These effects may involve promoting RGC survival and axon regeneration.[3][4][7]
Signaling Pathway of this compound in the Trabecular Meshwork
Caption: Signaling pathway of this compound in the trabecular meshwork.
Quantitative Data
This compound (AR-12286) in a Steroid-Induced Ocular Hypertension Mouse Model
The following tables summarize the quantitative effects of topical this compound (0.25%) administration in a dexamethasone (DEX)-induced ocular hypertension mouse model.
Table 1: Effect of this compound on Intraocular Pressure (IOP) in SIOH Mice [2][8]
| Treatment Group | Baseline IOP (mmHg) | IOP after 4 Weeks DEX (mmHg) | IOP after 1 Week this compound (Week 5) (mmHg) |
| Saline | 14.1 ± 0.3 | 14.8 ± 0.2 | 14.8 ± 0.2 |
| DEX | 14.2 ± 0.3 | 20.9 ± 0.4 | 20.9 ± 0.4 |
| DEX + this compound | 14.2 ± 0.3 | 20.9 ± 0.4 | 16.6 ± 0.5 |
| DEX Discontinuation | 14.2 ± 0.3 | 20.9 ± 0.4 | 18.5 ± 0.6 |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Trabecular Meshwork (TM) Effective Filtration Length (PEFL) in SIOH Mice [8]
| Treatment Group | TM PEFL (%) |
| Saline | 70.44 ± 5.15 |
| DEX | 48.00 (approx.) |
| DEX + this compound | 70.00 (approx.) |
| DEX Discontinuation | 76.00 (approx.) |
Data are presented as mean ± SEM.
Table 3: Effect of this compound on Juxtacanalicular Tissue (JCT) Thickness in SIOH Mice [2]
| Treatment Group | JCT Thickness in High-Tracer Regions (µm) | JCT Thickness in Low-Tracer Regions (µm) |
| Saline | 3.00 ± 0.10 | 2.22 ± 0.14 |
| DEX | 2.03 ± 0.11 | 1.82 ± 0.08 |
| DEX + this compound | 3.19 ± 0.15 | 2.51 ± 0.16 |
Data are presented as mean ± SEM.
Comparative Data: Ripasudil in a Mouse Model of Normal Tension Glaucoma
The following table provides data on the neuroprotective effects of the ROCK inhibitor Ripasudil on retinal ganglion cells in a mouse model of normal tension glaucoma (EAAC1 knockout mice). This data is provided for comparative purposes, as specific RGC survival data for this compound was not available in the reviewed literature.
Table 4: Neuroprotective Effect of Ripasudil on Retinal Ganglion Cell Complex (GCC) Thickness [3]
| Treatment Group (at 12 weeks) | GCC Thickness (µm) |
| Wild Type | ~42 |
| EAAC1 KO (Control) | ~35 |
| EAAC1 KO + 0.4% Ripasudil | ~41 |
| EAAC1 KO + 2% Ripasudil | ~41 |
Data are approximated from graphical representations in the source and presented as mean.
Experimental Protocols
Experimental Workflow
Caption: Overview of the experimental workflow.
Protocol 1: Induction of Steroid-Induced Ocular Hypertension (SIOH) in Mice
This protocol is based on the methodology described by Ren et al., 2023.[2][8]
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
0.1% Dexamethasone (DEX) ophthalmic solution
-
Saline solution (vehicle control)
-
Micropipette
Procedure:
-
Randomly divide mice into experimental groups (e.g., Saline control, DEX, DEX + this compound).
-
Instill one 10µL drop of 0.1% DEX ophthalmic solution into both eyes of the mice in the DEX and DEX + this compound groups.
-
Instill one 10µL drop of saline solution into both eyes of the mice in the Saline control group.
-
Repeat the instillation twice daily for 4-5 weeks to induce a stable elevation in IOP.
-
Monitor IOP weekly to confirm the development of ocular hypertension.
Protocol 2: Topical Administration of this compound
Materials:
-
This compound (AR-12286)
-
Vehicle solution (e.g., saline)
-
Micropipette
Procedure:
-
Prepare a 0.25% solution of this compound in the appropriate vehicle.
-
Following the induction of ocular hypertension, begin topical administration of this compound.
-
For the DEX + this compound group, instill one 10µL drop of 0.25% this compound solution into both eyes twice daily.[1]
-
Continue the twice-daily administration of DEX to this group to maintain the steroid-induced challenge.
-
For the control and DEX-only groups, continue with their respective treatments.
-
The treatment duration can vary, but a one-week period has been shown to be effective in reversing steroid-induced changes.[2]
Protocol 3: Measurement of Intraocular Pressure (IOP)
Materials:
-
Tonometer (e.g., TonoLab)
-
General anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
Procedure:
-
Anesthetize the mouse using the chosen method.
-
Place the mouse in a stable position to allow for accurate measurement.
-
Apply a drop of topical anesthetic to the cornea.
-
Gently hold the eyelids open and position the tonometer probe perpendicular to the central cornea.
-
Obtain multiple readings per eye and calculate the average to ensure accuracy.
-
Perform IOP measurements at consistent times of the day to minimize diurnal variations.
Protocol 4: Assessment of Aqueous Humor Outflow (Effective Filtration Area)
This protocol involves the injection of a fluorescent tracer to visualize the outflow pathways.
Materials:
-
Fluorescent tracer (e.g., fluorescent microbeads)
-
Microsyringe
-
Surgical microscope
-
Confocal microscope
Procedure:
-
At the end of the treatment period, anesthetize the mouse.
-
Under a surgical microscope, inject the fluorescent tracer into the anterior chamber of one eye.
-
Allow the tracer to circulate and distribute through the aqueous humor outflow pathways.
-
After a set period, euthanize the mouse and enucleate the eye.
-
Fix, section, and prepare the eye tissue for confocal microscopy.
-
Capture images of the trabecular meshwork region.
-
Quantify the percent effective filtration length (PEFL) by measuring the length of the TM with tracer deposition relative to the total length of the TM.
Protocol 5: Quantification of Retinal Ganglion Cell (RGC) Survival
This protocol is a general method for assessing RGC survival and can be adapted for use with this compound treatment.
Materials:
-
Antibodies against RGC markers (e.g., Brn3a, RBPMS)
-
Fluorescent secondary antibodies
-
Microscope with fluorescence imaging capabilities
-
Image analysis software
Procedure:
-
Fix the eyes in 4% paraformaldehyde.
-
Dissect the retinas and prepare them as whole mounts.
-
Perform immunohistochemistry using primary antibodies against RGC markers.
-
Apply fluorescently labeled secondary antibodies.
-
Mount the retinas on slides.
-
Capture images from standardized fields of view across each retina.
-
Use image analysis software to count the number of labeled RGCs.
-
Compare the RGC density between the different treatment groups.
Conclusion
This compound has demonstrated significant efficacy in a mouse model of steroid-induced glaucoma by reducing IOP, increasing the effective filtration area of the trabecular meshwork, and reversing pathological morphological changes in the juxtacanalicular tissue.[2][8] The provided protocols offer a framework for researchers to investigate the in vivo effects of this compound. While direct evidence for this compound's neuroprotective effects on RGCs in this model is pending, data from other ROCK inhibitors like Ripasudil suggest a promising avenue for further investigation into the dual therapeutic potential of this compound in not only lowering IOP but also preserving retinal neurons in glaucoma.[3][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rho Kinase Inhibitor AR-12286 Reverses Steroid-Induced Changes in Intraocular Pressure, Effective Filtration Areas, and Morphology in Mouse Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. The Mechanisms of Neuroprotection by Topical Rho Kinase Inhibition in Experimental Mouse Glaucoma and Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The Mechanisms of Neuroprotection by Topical Rho Kinase Inhibition in Experimental Mouse Glaucoma and Optic Neuropathy [ouci.dntb.gov.ua]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Topical Ripasudil Suppresses Retinal Ganglion Cell Death in a Mouse Model of Normal Tension Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Verosudil Treatment in Human Trabecular Meshwork (HTM) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verosudil, also known as Ripasudil (K-115), is a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1][2][3] The Rho/ROCK signaling pathway is a critical regulator of actin cytoskeleton dynamics, cell adhesion, and morphology in various cell types, including human trabecular meshwork (HTM) cells.[4][5][6] In the context of glaucoma, the trabecular meshwork's contractility, which is influenced by actin stress fibers, contributes to aqueous humor outflow resistance and, consequently, intraocular pressure (IOP).[7][8][9] this compound induces the disassembly of actin stress fibers in HTM cells, leading to cell relaxation and an increase in aqueous humor outflow, thereby reducing IOP.[1][2][5] These application notes provide detailed protocols for the treatment of HTM cells with this compound to study the disruption of actin stress fibers, along with quantitative data and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (Ripasudil) on actin stress fiber disruption and related cellular changes in HTM cells.
Table 1: this compound (Ripasudil) Concentration and Treatment Duration for Actin Stress Fiber Disruption in HTM Cells
| Concentration (µmol/L) | Treatment Duration | Observed Effect on Actin Stress Fibers | Cell Type | Reference |
| 1, 10 | 30 and 60 minutes | Loss of actin bundles | Monkey TM Cells | [1] |
| 1, 10, 100 | 60 minutes | Reduction in F-actin distribution and fluorescence intensity | Infected hTM Cells | [4][10] |
| 0.001-100 | 6 hours | Dose-dependent reduction in the length of actin stress fibers | Porcine TM Cells | [11] |
| Not Specified | 1 hour | Transient disruption of actin bundles | Human TM Cells | [12] |
Table 2: Quantitative Analysis of this compound (Ripasudil) Effects on HTM Cells
| Parameter | This compound (Ripasudil) Concentration (µmol/L) | Treatment Duration | Result | Reference |
| IC50 for Actin Stress Fiber Disruption | Not Specified | Not Specified | 818 nM | [11] |
| F-actin Fluorescence Intensity Reduction | 1 | 60 minutes | Reduced from 130.6 ± 6.6 to 94.8 ± 13.6 | [4][10] |
| F-actin Fluorescence Intensity Reduction | 10 | 60 minutes | Reduced from 130.6 ± 6.6 to 96.45 ± 9.3 | [4][10] |
| F-actin Fluorescence Intensity Reduction | 100 | 60 minutes | Reduced from 130.6 ± 6.6 to 101.7 ± 12.11 | [4][10] |
| F-actin Expression | 100 | 60 minutes | Significantly reduced expression | [4] |
| Cell Morphology | 1, 10, 100 | 60 minutes | Retraction and rounding of cell bodies | [1][4][13] |
| Recovery of Actin Bundles | 1, 10 | 2 hours post-removal | Recovery of normal morphology and actin bundles observed | [1][12] |
Experimental Protocols
Protocol 1: In Vitro Treatment of HTM Cells with this compound for Actin Stress Fiber Analysis
Objective: To induce and observe the disruption of actin stress fibers in cultured HTM cells following treatment with this compound.
Materials:
-
Primary or immortalized Human Trabecular Meshwork (HTM) cells
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound hydrochloride hydrate (Ripasudil)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Culture HTM cells in appropriate flasks or plates until they reach 70-80% confluency.
-
For imaging experiments, seed cells onto glass coverslips in 12- or 24-well plates and allow them to adhere and spread for at least 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute it to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM) in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the cells for the desired treatment duration (e.g., 30 minutes, 60 minutes, 6 hours).
-
-
Fixation and Permeabilization:
-
After incubation, aspirate the treatment medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a solution of fluorescently-labeled phalloidin in PBS (concentration as per manufacturer's instructions) to stain F-actin.
-
Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the cell nuclei by incubating with a DAPI solution for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images of the actin cytoskeleton (phalloidin stain) and nuclei (DAPI stain).
-
-
Data Analysis:
-
Qualitatively assess changes in cell morphology and the organization of actin stress fibers.
-
Quantitatively analyze the fluorescence intensity of F-actin or the length and number of stress fibers per cell using image analysis software (e.g., ImageJ).
-
Visualizations
Caption: this compound's mechanism of action in HTM cells.
Caption: Experimental workflow for analyzing actin stress fiber disruption.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of K-115 (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm's canal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update on ripasudil for the treatment of glaucoma and ocular hypertension [unige.iris.cineca.it]
- 4. Ripasudil as a Potential Therapeutic Agent in Treating Secondary Glaucoma in HTLV-1-Uveitis: An In Vitro Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Application of Rho Kinase Inhibitors in the Management of Glaucoma [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bjo.bmj.com [bjo.bmj.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Verosudil in 3D Organoid Models of the Eye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) retinal organoids derived from human pluripotent stem cells (hPSCs) are revolutionizing the study of retinal development, disease modeling, and the screening of novel therapeutic compounds.[1][2][3][4] These organoids recapitulate the complex layered architecture and cellular diversity of the native retina, offering a physiologically relevant in vitro system.[3][5] Verosudil (AR-12286) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[6] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[7] Dysregulation of this pathway has been implicated in several ocular diseases, including glaucoma and retinal neurodegenerations. This document provides detailed application notes and protocols for the utilization of this compound in 3D eye organoid models to investigate its therapeutic potential.
Mechanism of Action of this compound (ROCK Inhibition)
This compound is a highly selective inhibitor of both ROCK1 and ROCK2 isoforms. The Rho/ROCK signaling pathway plays a crucial role in regulating the contractility of the trabecular meshwork, which controls the outflow of aqueous humor and, consequently, intraocular pressure (IOP). In the context of retinal health, ROCK inhibitors have demonstrated neuroprotective effects on retinal ganglion cells (RGCs) and have been shown to promote cell survival.[6][8][9] The inhibition of ROCK by this compound is expected to modulate the actin cytoskeleton, reduce cellular stress, and inhibit apoptotic pathways in retinal cells within the 3D organoid structure.
Potential Applications in 3D Eye Organoid Models
-
Neuroprotection Studies: Evaluating the ability of this compound to protect retinal neurons, particularly RGCs and photoreceptors, from induced stress or genetic defects modeled in the organoids.
-
Disease Modeling: Investigating the therapeutic effects of this compound in organoid models of retinal degenerative diseases such as glaucoma, retinitis pigmentosa, and age-related macular degeneration.
-
Drug Discovery and Toxicity Screening: Utilizing retinal organoids as a platform for high-throughput screening of this compound and other ROCK inhibitors to assess their efficacy and potential retinal toxicity.[1][2]
-
Cell Survival and Differentiation Assays: Assessing the impact of this compound on the viability and maturation of various retinal cell types within the organoid.
Quantitative Data Summary
While specific data on this compound in 3D retinal organoids is not yet widely published, the following tables summarize the effects of other ROCK inhibitors on retinal cells, providing an expected range of outcomes for this compound application.
Table 1: Effect of ROCK Inhibitors on Retinal Ganglion Cell (RGC) Survival
| Compound | Model System | Concentration | Outcome | Reference |
| Y-27632 | Mouse Optic Nerve Crush (in vivo) | 100 mM (eye drops) | ~6.3% increase in surviving RGCs | [8] |
| Y-27632 | Isolated Mouse RGCs (in vitro) | 1000 nM | Increased RGC survival rate after 72h | [8][9] |
| Ripasudil | NMDA-induced retinal damage in mice (in vivo) | 100 µM (intravitreal) | Significantly inhibited NMDA-induced RGC loss | [10] |
| Ripasudil | Primary rat RGCs under oxidative stress (in vitro) | 10 µM & 100 µM | Significantly inhibited oxidative stress-induced RGC reduction | [10][11] |
| K-115 (Ripasudil) | Mouse Optic Nerve Crush (in vivo) | 1 mg/kg/d (oral) | 34 ± 3% increase in RGC survival | [12] |
Table 2: Effects of ROCK Inhibitors on Retinal Pigment Epithelium (RPE) Cells
| Compound | Model System | Concentration | Outcome | Reference |
| Y-27632 | Human RPE cell line (ARPE-19) | 30 µM | Significantly promoted cell proliferation and decreased apoptosis | [13] |
Experimental Protocols
Protocol 1: General Drug Treatment of 3D Retinal Organoids
This protocol outlines a general procedure for applying this compound to mature 3D retinal organoids.
Materials:
-
Mature 3D retinal organoids (Day 150-200 of differentiation)
-
This compound hydrochloride (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Base culture medium for retinal organoids
-
Multi-well culture plates (e.g., 24- or 96-well)
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound hydrochloride powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of working solutions by diluting the stock solution in the retinal organoid culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Organoid Treatment:
-
Transfer individual retinal organoids to the wells of a new multi-well plate containing fresh culture medium.
-
Allow the organoids to acclimate for at least 24 hours in the incubator.
-
Carefully remove the existing medium from each well.
-
Add the prepared this compound working solutions or vehicle control medium to the respective wells.
-
Incubate the organoids for the desired treatment duration (e.g., 24 hours, 48 hours, 72 hours). The incubation time should be optimized based on the specific experimental goals.
-
-
Post-Treatment Analysis:
-
Following incubation, the organoids can be processed for various downstream analyses as described in Protocol 2.
-
Protocol 2: Assessment of this compound Effects on Retinal Organoids
This protocol provides methods to evaluate the impact of this compound on the health and viability of 3D retinal organoids.
A. Cell Viability Assay (e.g., using a formazan-based assay):
-
After this compound treatment, wash the organoids twice with pre-warmed phosphate-buffered saline (PBS).
-
Add a mixture of fresh culture medium and a cell viability reagent (e.g., WST-8 or MTS) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable cells.[14]
B. Apoptosis Assay (e.g., TUNEL staining):
-
Fix the treated organoids in 4% paraformaldehyde (PFA) for 1-2 hours at room temperature.
-
Cryoprotect the organoids by incubating in a sucrose solution gradient (e.g., 15% then 30%).
-
Embed the organoids in an optimal cutting temperature (OCT) compound and freeze.
-
Cryosection the organoids (10-14 µm thickness).
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on the sections according to the manufacturer's protocol to detect apoptotic cells.
-
Counterstain with a nuclear dye (e.g., DAPI).
-
Image the sections using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
C. Immunofluorescence Staining for Cellular Markers:
-
Process the treated organoids for cryosectioning as described above.
-
Perform immunofluorescence staining on the sections using primary antibodies against specific retinal cell markers (e.g., BRN3A for RGCs, Rhodopsin for rod photoreceptors, OPN1SW for cone photoreceptors, GFAP for Müller glia).
-
Use appropriate fluorescently labeled secondary antibodies for detection.
-
Image the stained sections using a confocal microscope to assess changes in cell number, morphology, and protein expression.
Visualizations
Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for testing this compound in 3D retinal organoids.
References
- 1. Human Retinal Organoids Provide a Suitable Tool for Toxicological Investigations: A Comprehensive Validation Using Drugs and Compounds Affecting the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinal Organoids: A Next-Generation Platform for High-Throughput Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioengineering Human Pluripotent Stem Cell-Derived Retinal Organoids and Optic Vesicle-Containing Brain Organoids for Ocular Diseases [mdpi.com]
- 4. The Prospects for Retinal Organoids in Treatment of Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Rho-kinase (ROCK) Inhibitors - A Neuroprotective Therapeutic Paradigm with a Focus on Ocular Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rho Kinase in Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of a ROCK Inhibitor on Retinal Ganglion Cells In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of ripasudil on retinal ganglion cells via an antioxidative mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of ripasudil on retinal ganglion cells via an antioxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ROCK Inhibitor Y-27632 Promotes Human Retinal Pigment Epithelium Survival by Altering Cellular Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Drug Discovery Paradigms for Retinal Diseases: A Focus on Retinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Verosudil in High-Throughput Screening for Anti-Glaucoma Compounds
Introduction
Glaucoma is a progressive optic neuropathy and a leading cause of irreversible blindness worldwide.[1][2] A primary modifiable risk factor for glaucoma is elevated intraocular pressure (IOP), which often results from increased resistance to aqueous humor outflow through the trabecular meshwork (TM).[3][4] The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway plays a crucial role in regulating the contractility of TM cells.[5] Inhibition of ROCK leads to the relaxation of the TM, an increase in aqueous humor outflow, and consequently, a reduction in IOP.[1][5] This makes ROCK a key therapeutic target for glaucoma treatment.
Verosudil (also known as AR-12286) is a potent and selective inhibitor of ROCK1 and ROCK2.[6] Its well-characterized mechanism of action and high potency make it an ideal tool compound for developing and validating high-throughput screening (HTS) assays aimed at discovering novel anti-glaucoma agents targeting the Rho/ROCK pathway. This document provides detailed protocols for utilizing this compound in both biochemical and cell-based screening assays.
Mechanism of Action: The Rho/ROCK Signaling Pathway in Trabecular Meshwork
The Rho family of small GTP-binding proteins, including RhoA, regulates cell shape and motility.[2] In TM cells, active RhoA-GTP binds to and activates ROCK. ROCK, in turn, phosphorylates various downstream substrates, leading to an increase in actin stress fibers and focal adhesions.[6] This process increases TM cell stiffness and contractility, which reduces the effective filtration area for aqueous humor outflow, thereby elevating IOP.[1][6] ROCK inhibitors like this compound act by competitively binding to the ATP-binding site of the kinase, preventing the phosphorylation of its downstream targets. This disrupts actin stress fibers, reduces cellular contraction, and increases aqueous humor outflow through the TM.[1][2]
Caption: Rho/ROCK signaling pathway in trabecular meshwork cells and the inhibitory action of this compound.
Quantitative Data
This compound's potency and selectivity have been characterized in various assays. The following tables summarize key quantitative data.
Table 1: this compound Kinase Inhibitory Profile
| Kinase | Kᵢ (nM) |
|---|---|
| ROCK1 | 2 |
| ROCK2 | 2 |
| PKA | 69 |
| MRCKα | 28 |
| CAMK2A | 5,855 |
| PKCT | 9,322 |
Data sourced from MedChemExpress.[6]
Table 2: this compound Cellular Activity
| Cell Type | Assay | IC₅₀ (nM) |
|---|---|---|
| Porcine Trabecular Meshwork (PTM) | Actin Stress Fiber Disruption | 924 |
| Human Trabecular Meshwork (HTM) | Actin Stress Fiber Disruption | 818 |
Data sourced from MedChemExpress.[6]
Table 3: Comparative Efficacy of Selected ROCK Inhibitors
| Compound | Concentration | Animal Model | Max IOP Reduction (%) | Reference |
|---|---|---|---|---|
| This compound (AR-12286) | Eye drops (30 µL) | Dutch Rabbits, Formosan Rock Monkeys | Significant | [6] |
| AMA0076 | 0.5% | New Zealand White Rabbits | 48% | [7] |
| Netarsudil (AR-13324) | 0.02% | Human (POAG/OHT) | Superior to Ripasudil 0.4% | [8] |
| Ripasudil (K-115) | 0.4% | Human (POAG/OHT) | - | [8] |
| Sovosudil (PHP-201) | 0.5% | Human (NTG) | Mean change: -1.56 mmHg | [9][10] |
Note: Direct comparison is challenging due to different experimental conditions, models, and concentrations.
High-Throughput Screening Workflow
A typical HTS campaign to identify novel ROCK inhibitors involves a primary biochemical screen followed by secondary cell-based assays for hit confirmation and characterization. This compound serves as a positive control throughout this process to ensure assay performance and validate results.
Caption: High-throughput screening workflow for the discovery of novel ROCK inhibitors.
Experimental Protocols
Protocol 1: Biochemical HTS for ROCK Inhibitors using Fluorescence Polarization (FP)
This protocol is adapted from a method for HTS of ROCK inhibitors.[11] The assay measures the inhibition of ROCK-mediated phosphorylation of a fluorescently labeled peptide substrate.
Principle: A fluorescently labeled peptide (Substrate) has low polarization. When phosphorylated by ROCK, it binds to a specific binding reagent, resulting in a larger molecular complex with high polarization. Inhibitors prevent phosphorylation, keeping the polarization low.
Materials:
-
Recombinant human ROCK catalytic domain (rROCK-CD)
-
Fluorescently labeled S6-peptide substrate
-
ATP
-
This compound (Positive Control)
-
DMSO (Vehicle Control)
-
Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
Phosphorylation-specific binding reagent
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM) and test compounds in DMSO.
-
Dispense 50 nL of compound solutions into 384-well plates. For controls, dispense DMSO (100% activity) and a potent inhibitor for 0% activity.
-
-
Enzyme/Substrate Reaction:
-
Prepare a master mix containing rROCK-CD (final conc. ~2 µg/mL) and fluorescent S6-peptide (final conc. ~200 nM) in assay buffer.
-
Dispense 10 µL of the master mix into each well of the compound plate.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Reaction:
-
Prepare an ATP solution in assay buffer (final conc. ~10 µM).
-
Dispense 5 µL of the ATP solution to all wells to start the kinase reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the binding reagent solution.
-
Incubate at room temperature for 30 minutes.
-
Measure fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and potent inhibitor (100% inhibition) controls.
-
Determine the Z'-factor of the assay to assess its robustness (a Z'-factor > 0.5 is considered excellent for HTS).[11]
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Assay for Actin Stress Fiber Disruption
This secondary assay confirms that hit compounds from the primary screen have the desired biological effect in a relevant cell type.
Principle: Active ROCK signaling maintains prominent actin stress fibers in TM cells. Inhibition of ROCK by compounds like this compound leads to the rapid disassembly of these structures.[6] This change in cell morphology can be visualized and quantified using fluorescence microscopy.
Materials:
-
Primary or immortalized human trabecular meshwork (HTM) cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and hit compounds
-
96-well, black, clear-bottom imaging plates
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Fluorescently-conjugated Phalloidin (for F-actin staining)
-
DAPI (for nuclear staining)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Plating:
-
Seed HTM cells into 96-well imaging plates at a density that results in 70-80% confluency after 24-48 hours.
-
Culture the cells until they are well-adhered and have formed a monolayer.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and hit compounds in serum-free culture medium.
-
Remove the culture medium from the cells and replace it with the compound-containing medium. Include a vehicle control (DMSO).
-
Incubate for 4-6 hours at 37°C.[6]
-
-
Cell Staining:
-
Gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Stain with fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin) and DAPI in PBS for 30-60 minutes at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the presence of actin stress fibers using image analysis software. Parameters can include fiber count, length, and overall fluorescence intensity per cell.
-
Determine the IC₅₀ for stress fiber disruption by plotting the quantitative endpoint against compound concentration. The results for hit compounds should be compared to the this compound positive control.[6]
-
References
- 1. Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. The Application of Rho Kinase Inhibitors in the Management of Glaucoma [mdpi.com]
- 4. rhopressa.myalcon.com [rhopressa.myalcon.com]
- 5. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sovesudil (locally acting rho kinase inhibitor) for the treatment of normal-tension glaucoma: the randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishment and application of a high throughput model for Rho kinase inhibitors screening based on fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Verosudil concentration to avoid cytotoxicity in primary cell cultures
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Verosudil concentration to avoid cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AR-12286) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It exhibits equal inhibitory activity against both ROCK1 and ROCK2 isoforms.[1] The primary mechanism of action involves the inhibition of the Rho/ROCK signaling pathway, which leads to the relaxation of the actin cytoskeleton and a reduction in cellular contraction.[2] This is achieved by preventing the phosphorylation of downstream targets of ROCK, such as Myosin Light Chain (MLC), which are crucial for stress fiber formation and focal adhesion assembly.[2]
Q2: What is the optimal concentration range for this compound in primary cell cultures?
The optimal, non-cytotoxic concentration of this compound is highly dependent on the primary cell type being studied. Based on available literature, a general starting range for optimization is between 100 nM and 10 µM .[3] For sensitive primary cells, it is advisable to start with a lower concentration range (e.g., 1 nM to 1 µM).
Q3: Are there known off-target effects of this compound?
While this compound is a selective ROCK inhibitor, off-target effects can occur, especially at higher concentrations.[1] It has been shown to have less selective inhibitory activity against other kinases such as PKA, PKCT, and MRCKA.[1] Researchers should be mindful of potential confounding effects and consider including appropriate controls to validate that the observed cellular responses are due to ROCK inhibition.
Q4: How should I prepare and store this compound for cell culture experiments?
This compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[4] To minimize the risk of precipitation, it is advisable to first dilute the DMSO stock solution to an intermediate concentration in DMSO before further diluting into the final cell culture medium.[4] To avoid degradation, store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4] When diluting into the final medium, pre-warming both the stock solution and the medium to 37°C can help prevent precipitation.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed after this compound treatment. | The concentration of this compound is too high, leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type. Start with a broad range of concentrations (e.g., 10 nM to 50 µM) and assess cell viability using a standard assay (e.g., MTT, PrestoBlue). |
| The primary cells are particularly sensitive to the solvent (DMSO). | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including the vehicle control. | |
| Inconsistent or variable results between experiments. | Precipitation of this compound in the culture medium. | Prepare fresh dilutions of this compound from the stock solution for each experiment. Pre-warm the stock solution and culture medium to 37°C before mixing. Visually inspect the medium for any signs of precipitation.[4] |
| Cell passage number and health. | Use primary cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment. | |
| No observable effect of this compound on the cells. | The concentration of this compound is too low. | Increase the concentration of this compound in a stepwise manner. Refer to the literature for effective concentrations in similar cell types. |
| The target Rho/ROCK pathway is not significantly active in the chosen cell type under the experimental conditions. | Confirm the expression and activity of ROCK in your primary cells. Consider stimulating the pathway with an appropriate agonist if necessary for your experimental design. | |
| Unexpected morphological changes in cells. | Off-target effects of this compound at the concentration used. | Lower the concentration of this compound. If the effect persists, consider using another ROCK inhibitor with a different selectivity profile to confirm that the observed phenotype is due to ROCK inhibition. |
| Extended exposure to the ROCK inhibitor. | For some cell types, prolonged exposure to ROCK inhibitors can alter morphology.[5] Consider reducing the incubation time or using the inhibitor only during specific experimental windows. |
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and other ROCK inhibitors in different primary cell types, as well as reported IC50 values. It is important to note that IC50 values for cytotoxicity are not widely available for this compound, and the provided data for other ROCK inhibitors should be used as a reference for designing dose-response experiments.
Table 1: Effective Concentrations of this compound and Other ROCK Inhibitors in Primary Cell Cultures
| ROCK Inhibitor | Primary Cell Type | Effective Concentration Range | Reference |
| This compound (AR-12286) | Porcine Trabecular Meshwork Cells | 0.001 - 100 µM | [1] |
| This compound (AR-12286) | Primary Human Corneal Endothelial Cells | 100 nM - 10 µM | [3] |
| Y-27632 | Primary Human Corneal Endothelial Cells | 10 µM | [3] |
| Netarsudil (AR-13324) | Primary Human Corneal Endothelial Cells | 100 nM - 1 µM | [3] |
Table 2: Reported IC50 Values for this compound and Other ROCK Inhibitors
| Compound | Parameter | Cell Type | IC50 Value | Reference |
| This compound (AR-12286) | Disruption of Actin Stress Fibers | Porcine Primary Trabecular Meshwork Cells | 924 nM | [1] |
| This compound (AR-12286) | Disruption of Focal Adhesions | Immortalized Human Trabecular Meshwork Cells | 818 nM | [1] |
Note: The IC50 values above relate to the pharmacological effect of this compound on cytoskeletal structures, not direct cytotoxicity.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general procedure to determine the optimal, non-cytotoxic concentration of this compound for your primary cell culture.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., acidified isopropanol)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density for your cell type.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 10 nM, 100 nM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment of Cells:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells. Include wells with medium only as a background control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on a shaker for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the cell viability against the this compound concentration to determine the dose-response curve and identify the optimal non-toxic concentration range.
-
Visualizations
Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | ROCK | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
Verosudil stability in cell culture media over long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Verosudil in cell culture media for long-term experiments. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AR-12286) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It exhibits equal inhibitory activity against both ROCK1 and ROCK2 isoforms with a Ki (inhibitor constant) of 2 nM.[3] By inhibiting ROCK, this compound disrupts downstream signaling pathways that regulate the actin cytoskeleton, cell adhesion, and motility. This leads to a reduction in actin stress fibers and focal adhesions in cells.
Q2: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a solid. For experimental use, it is recommended to prepare a concentrated stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).[1] The stability of these stock solutions is critical for reproducible experimental results. Based on manufacturer recommendations, stock solutions can be stored under the following conditions:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: Is there any published data on the stability of this compound in cell culture media at 37°C?
Currently, there is a lack of publicly available quantitative data specifically detailing the long-term stability of this compound in various cell culture media (e.g., DMEM, RPMI-1640) under standard culture conditions (37°C, 5% CO₂).
Q4: What is known about the stability of other ROCK inhibitors in cell culture?
Studies on other ROCK inhibitors can provide some insight into the potential stability of this compound:
-
Y-27632 and Fasudil: Both of these ROCK inhibitors have been shown to be stable for up to 2 days in pluripotent stem cell culture conditions (37°C, 5% CO₂).[4]
-
Ripasudil: For this ROCK inhibitor, it is not recommended to store aqueous solutions for more than one day, suggesting limited stability in aqueous environments.
Given this information, it is crucial to determine the stability of this compound under your specific long-term experimental conditions.
Q5: How often should I replace the media containing this compound in my long-term experiment?
For long-term cell culture experiments, it is a common practice to change the media every 2-3 days.[5] When treating with a compound of unknown stability like this compound, it is recommended to replenish the compound at each media change to ensure a consistent concentration is maintained throughout the experiment.[5]
This compound Stability Assessment Protocol
As specific stability data for this compound in cell culture media is not available, the following protocol provides a framework for researchers to determine its stability under their own experimental conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability in cell culture media.
Detailed Methodologies
-
Preparation of this compound-Spiked Media:
-
Prepare your desired cell culture medium (e.g., DMEM + 10% FBS).
-
From a concentrated stock of this compound in DMSO, spike the medium to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Prepare a sufficient volume for the entire experiment.
-
-
Incubation:
-
Dispense the this compound-spiked media into a multi-well cell culture plate (without cells) to mimic experimental conditions, including plasticware.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 8, 24, 48, 72 hours), collect aliquots of the incubated media.
-
The T=0 sample should be collected immediately after preparation.
-
Store collected samples at -80°C until analysis.
-
-
Sample Preparation for Analysis (Protein Precipitation):
-
Thaw the collected media samples.
-
To precipitate proteins that can interfere with analysis, add 2 volumes of cold acetonitrile to 1 volume of media sample.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
HPLC/LC-MS/MS Analysis:
-
Develop an appropriate chromatographic method to separate this compound from media components and potential degradation products. A C18 reversed-phase column is a common starting point.
-
For detection, use UV absorbance at a wavelength where this compound has maximum absorbance, or use mass spectrometry for higher sensitivity and specificity.
-
Create a standard curve using known concentrations of this compound in fresh cell culture media to accurately quantify the concentration in your samples.
-
-
Data Analysis:
-
Calculate the concentration of this compound in each sample from the standard curve.
-
Determine the stability by expressing the concentration at each time point as a percentage of the initial (T=0) concentration.
-
Quantitative Data Summary (Template)
As no public data is available, use the table below to summarize your findings from the stability assessment protocol.
| Time Point (Hours) | This compound Concentration (µM) | % Remaining (Relative to T=0) |
| 0 | [Your Data] | 100% |
| 8 | [Your Data] | [Calculate] |
| 24 | [Your Data] | [Calculate] |
| 48 | [Your Data] | [Calculate] |
| 72 | [Your Data] | [Calculate] |
Troubleshooting Guide
Troubleshooting Common Experimental Issues
Caption: Troubleshooting logic for this compound experiments.
Issue: Inconsistent or diminishing biological effect of this compound in long-term assays.
-
Potential Cause 1: Chemical Degradation.
-
Troubleshooting: this compound may be degrading in the aqueous, warm, CO₂-rich environment of the cell culture incubator.
-
Solution: Perform the stability study outlined above. If degradation is confirmed, increase the frequency of media changes with fresh this compound (e.g., every 24 hours) to maintain a more stable concentration.
-
-
Potential Cause 2: Adsorption to Plasticware.
-
Troubleshooting: Hydrophobic compounds can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the media.
-
Solution: Consider using low-adsorption plasticware for your experiments. The stability study performed in a cell-free plate will help to account for this effect.
-
-
Potential Cause 3: Precipitation.
-
Troubleshooting: this compound may precipitate out of the culture medium, especially if the stock solution is added to cold media or if the final concentration exceeds its solubility.
-
Solution: Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (e.g., ≤ 0.1%) to maintain solubility.[1] Visually inspect the medium for any precipitate after adding the compound.
-
This compound Signaling Pathway
This compound inhibits ROCK1 and ROCK2, which are key downstream effectors of the small GTPase RhoA. This inhibition prevents the phosphorylation of downstream targets like Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to reduced actin-myosin contractility and disassembly of stress fibers and focal adhesions.
Caption: Simplified ROCK signaling pathway inhibited by this compound.
References
How to prevent Verosudil precipitation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of Verosudil in stock solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4][5] Ethanol can also be used, but this compound is only slightly soluble in it (0.1-1 mg/ml).[1] this compound is not soluble in water.[5]
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: The reported solubility of this compound in DMSO varies across different suppliers, with values cited as ≥10 mg/mL, 16.67 mg/mL, and 45 mg/mL.[1][3][4] To ensure the stability of your stock solution, it is recommended to prepare it at a concentration below its saturation point at room temperature.[6] A conservative starting concentration would be 10 mg/mL.
Q3: How should I properly store my this compound stock solution to prevent precipitation?
A3: To maintain the integrity of your this compound stock solution and prevent precipitation, it is crucial to aliquot the solution into single-use volumes and store them in tightly sealed vials.[2][7] Recommended storage temperatures are -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[2][3][7] Avoid repeated freeze-thaw cycles as this can promote precipitation.[2][4][7]
Q4: My this compound precipitated out of the DMSO stock solution upon storage. What should I do?
A4: If you observe precipitation in your DMSO stock solution, you can try to redissolve the compound by gentle warming (up to 60°C) and/or sonication.[2][3][4][7] If the precipitate does not redissolve, the solution may be supersaturated, and you should consider preparing a new stock solution at a lower concentration.
Q5: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A5: This is a common issue due to the poor aqueous solubility of this compound. To prevent precipitation upon dilution into aqueous solutions, it is recommended to use a multi-step dilution approach. First, dilute the DMSO stock solution to an intermediate concentration with DMSO before adding it to the aqueous medium.[4] For in vivo applications or when higher concentrations in aqueous media are required, the use of co-solvents is advised.[7]
Troubleshooting Guide
Issue 1: this compound Powder Does Not Dissolve Completely in DMSO
If you are having trouble dissolving the this compound powder in DMSO, follow these steps:
Troubleshooting Workflow
Caption: Workflow for dissolving this compound powder.
Experimental Protocol for Dissolving this compound in DMSO:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder to achieve the desired concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.
-
If dissolution is still incomplete, warm the solution in a water bath at a temperature no higher than 60°C for 5-10 minutes.[2][3]
-
Visually inspect the solution to ensure all solid has dissolved.
Issue 2: Precipitation Occurs Upon Dilution into Aqueous Media
Precipitation upon dilution into aqueous solutions is a common challenge. Here's how to address it:
Factors Contributing to Precipitation
Caption: Key factors that can lead to this compound precipitation.
Recommended Dilution Protocol to Prevent Precipitation:
-
Prepare your DMSO stock solution: Ensure your initial this compound stock in DMSO is fully dissolved.
-
Perform serial dilutions in DMSO: If a very low final concentration is required, first perform a serial dilution in DMSO to get closer to your final concentration.[4]
-
Pre-warm your aqueous medium: Warm your buffer or cell culture medium to 37°C.
-
Add the this compound solution to the aqueous medium slowly: While gently vortexing or stirring the aqueous medium, add the this compound DMSO solution dropwise. This gradual addition helps to avoid localized high concentrations that can lead to precipitation.
-
Consider using co-solvents for challenging applications: For in vivo studies or when higher concentrations in aqueous solutions are necessary, consider using a formulation with co-solvents.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Source(s) |
| DMSO | ≥10 mg/mL | Cayman Chemical[1] |
| 16.67 mg/mL (with ultrasonic, warming, and heat to 60°C) | AbMole BioScience[2][3] | |
| 45 mg/mL (sonication recommended) | TargetMol[4] | |
| Ethanol | 0.1 - 1 mg/mL (slightly soluble) | Cayman Chemical[1] |
| Water | Insoluble | MedKoo Biosciences[5] |
Table 2: Example Formulations for In Vivo Studies to Prevent Precipitation
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Resulting Solubility | ≥ 1.67 mg/mL | ≥ 1.67 mg/mL | ≥ 1.67 mg/mL |
| Source: MedChemExpress[7] |
Experimental Protocol for In Vivo Formulation (Protocol 1 Example):
This protocol yields a clear solution of ≥ 1.67 mg/mL.[7]
-
Prepare a 16.7 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, take 100 µL of the this compound DMSO stock solution and add it to 400 µL of PEG300. Mix until the solution is uniform.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix until the solution is clear.[7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. abmole.com [abmole.com]
- 4. This compound | ROCK | TargetMol [targetmol.com]
- 5. medkoo.com [medkoo.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Adjusting Verosudil dosage for different animal models of glaucoma
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Verosudil (Ripasudil) in animal models of glaucoma. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1][2] ROCK is an effector protein of Rho, and the Rho/Rho-kinase signaling pathway is involved in regulating cell shape and movement.[2][3] In the eye, ROCK inhibitors are believed to lower intraocular pressure (IOP) by increasing the outflow of aqueous humor through the trabecular meshwork, which is the main drainage pathway.[3][4][5] They achieve this by inducing changes in the cytoskeleton of the trabecular meshwork cells, leading to their relaxation and a reduction in outflow resistance.[2][5]
Q2: Which animal models are commonly used to test this compound for glaucoma research?
This compound and other ROCK inhibitors have been evaluated in a variety of animal models, including:
-
Mice: Steroid-induced ocular hypertension models are frequently used to mimic a form of secondary open-angle glaucoma.[1][6]
-
Rabbits: Both normotensive and ocular hypertensive rabbit models are utilized to assess the IOP-lowering effects of this compound.[1][7][8]
-
Monkeys: Formosan rock monkeys and other non-human primate models are valuable for their anatomical and physiological similarities to the human eye.[1][9][10]
-
Dogs: Beagles with naturally occurring ADAMTS10-open-angle glaucoma have been studied, although the efficacy of Ripasudil in this specific model was found to be limited.[11][12]
Q3: How should this compound be prepared and administered for preclinical studies?
This compound is typically formulated as a topical ophthalmic solution for administration as eye drops.[1][11][12] For experimental purposes, it is often dissolved in a suitable vehicle, such as a balanced salt solution or phosphate-buffered saline.[11][12] The concentration of the solution and the volume of the eye drop need to be carefully controlled.
Troubleshooting Guide
Issue 1: Inconsistent or lack of IOP reduction.
-
Possible Cause 1: Incorrect Dosage or Administration.
-
Solution: Verify the concentration of the this compound solution and the volume of the eye drop. Ensure consistent and accurate delivery to the ocular surface, minimizing loss of the drop. Refer to the dosage tables below for guidance on species-specific concentrations.
-
-
Possible Cause 2: Animal Model Variability.
-
Solution: The response to this compound can vary significantly between species and even between different strains of the same species. For example, a study on Beagle dogs with a specific form of open-angle glaucoma showed no significant IOP reduction with 0.4% Ripasudil.[11] Consider the specific characteristics of your animal model and whether it is appropriate for testing a ROCK inhibitor.
-
-
Possible Cause 3: Tonometer Accuracy.
-
Solution: Ensure the tonometer used for IOP measurements is properly calibrated and that the technique for measurement is consistent across all animals and time points. Anesthesia can also influence IOP, so the anesthetic regimen should be standardized.[13]
-
Issue 2: Ocular side effects, such as hyperemia.
-
Possible Cause: Vasodilatory Effects of this compound.
-
Solution: Conjunctival hyperemia (redness) is a known side effect of ROCK inhibitors due to their vasodilatory properties.[14][15] This effect is usually transient.[14] If hyperemia is severe or persistent, consider reducing the concentration of this compound or the frequency of administration. Documenting the severity and duration of hyperemia is important for the safety assessment of the drug.
-
Experimental Protocols and Data
Signaling Pathway
The diagram below illustrates the simplified signaling pathway of this compound in the trabecular meshwork.
Caption: Simplified signaling pathway of this compound in trabecular meshwork cells.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound in an animal model of glaucoma.
Caption: General experimental workflow for preclinical evaluation of this compound.
Dosage and Efficacy Data
The following tables summarize the dosages of this compound (Ripasudil) used in various animal models and the observed effects on IOP.
Table 1: this compound (AR-12286) Dosage in Mouse Models
| Animal Model | This compound Concentration | Dosage Regimen | Duration | Key Findings | Reference |
| Dexamethasone-induced ocular hypertension in C57BL/6 mice | 0.25% | 10 µL eye drops, twice daily | 5 weeks | Reversed steroid-induced IOP elevation, reduced extracellular matrix in the trabecular meshwork. | [1][6] |
| Steroid-induced ocular hypertension in mice | 0.25% | Topical administration | Not specified | Significantly decreased IOP compared to discontinuing steroids alone. | [7] |
Table 2: this compound (Ripasudil) Dosage in Rabbit Models
| Animal Model | This compound Concentration | Dosage Regimen | Duration | Key Findings | Reference |
| Normotensive Dutch Belted rabbits | Not specified | 30 µL eye drops, once daily | 3 days | Significantly reduced IOP. | [1] |
| Normotensive albino rabbits | 0.4% | Single eye drop | Not specified | Stronger IOP-lowering effect compared to timolol, pilocarpine, or dorzolamide. | [8] |
| Normotensive and ocular hypertensive rabbits | 0.1, 1, 10, and 28 mM (H-1152, another ROCK inhibitor) | Topical administration | Not specified | Potent, dose-dependent IOP lowering activity. | [7] |
Table 3: this compound (Ripasudil) Dosage in Monkey Models
| Animal Model | This compound Concentration | Dosage Regimen | Duration | Key Findings | Reference |
| Formosan rock monkeys | Not specified | 30 µL eye drops, once daily | 3 days | Significantly reduced IOP. | [1] |
| Normotensive Formosan Rock monkeys | 0.5% (AR-12286) vs 0.04% Netarsudil | Once daily | 3 days | Similar IOP reduction on Day 1; Netarsudil showed larger and longer-lasting effects by Day 3. | [9] |
Table 4: this compound (Ripasudil) Dosage in Dog Models
| Animal Model | This compound Concentration | Dosage Regimen | Duration | Key Findings | Reference |
| Beagles with ADAMTS10-open-angle glaucoma | 0.4% | Once daily (q24h) and twice daily (q12h) | 2 weeks | No significant difference in mean IOP compared to balanced salt solution. | [11] |
| Canine glaucoma surgery model (Beagles) | 0.4% | One drop (50 µL) twice daily | 4 weeks | Significantly lower IOP in treated eyes compared to controls; maintained filtering blebs. | [12] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rho Kinase Inhibitors for Glaucoma | Ophthalmology Management [ophthalmologymanagement.com]
- 4. researchgate.net [researchgate.net]
- 5. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Ripasudil Hydrochloride Hydrate in the Treatment of Glaucoma: Safety, Efficacy, and Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
Verosudil interference with common laboratory assays
Disclaimer: There is currently no widespread, documented evidence of Verosudil directly interfering with common laboratory assays. This guide is intended as a proactive resource for researchers, providing general troubleshooting advice and best practices when incorporating this compound into experimental workflows. The information is based on the known mechanism of action of Rho kinase (ROCK) inhibitors and general principles of assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as AR-12286) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It has equal inhibitory activity against the two isoforms of ROCK, ROCK1 and ROCK2.[2] The ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and smooth muscle contraction.[3] By inhibiting ROCK, this compound leads to the disassembly of actin stress fibers and focal adhesions, resulting in cellular relaxation.[2][4] This mechanism is utilized in glaucoma treatment to increase the outflow of aqueous humor and reduce intraocular pressure.[2]
Q2: Could this compound's mechanism of action interfere with cell-based assays?
Yes, theoretically. Since this compound modulates the actin cytoskeleton, it could influence assays that depend on cell morphology, adhesion, proliferation, or migration.
-
Cell Proliferation/Viability Assays (e.g., MTT, WST-1, Trypan Blue): While some studies on ROCK inhibitors show no effect on cell viability, others indicate a potential decrease in cell growth and proliferation after prolonged exposure (e.g., 72 hours).[5] It is advisable to perform dose-response and time-course experiments to determine if this compound affects the proliferation rate of your specific cell line under your experimental conditions.
-
Migration and Invasion Assays (e.g., Transwell, Wound Healing): As ROCK signaling is fundamental to cell motility, this compound is expected to inhibit cell migration. This is an intended pharmacological effect and should be considered in the experimental design.
-
Adhesion Assays: this compound reduces the number of focal adhesions.[2] Therefore, it will likely impact the results of cell adhesion assays.
Q3: Is it possible for this compound to interfere with immunoassays like ELISA or Western Blotting?
Direct interference with immunoassays is less likely but not impossible. Potential sources of interference for any small molecule compound include:
-
Cross-reactivity: The compound or its metabolites might structurally mimic the analyte and be recognized by the assay antibodies.[6][7]
-
Matrix Effects: The compound could alter the sample matrix (e.g., pH, viscosity), which might affect antibody-antigen binding.[8]
-
Enzyme Inhibition: If the assay uses an enzyme-based detection system (e.g., HRP, ALP), the compound could potentially inhibit the enzyme, leading to a falsely low signal.[8]
To mitigate these potential issues, it is recommended to perform spike and recovery experiments and linearity of dilution assessments.
Q4: Are there any known off-target effects of this compound that could impact my experiments?
This compound is a selective ROCK inhibitor, but it also shows some activity against other kinases at higher concentrations. Its selectivity has been profiled against a panel of other kinases. Awareness of these potential off-target effects is important for interpreting experimental results.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase | Ki (nM) |
| ROCK1 | 2 |
| ROCK2 | 2 |
| MRCKA | 28 |
| PKA | 69 |
| CAM2A | 5855 |
| PKCT | 9322 |
Data sourced from MedChemExpress.[2]
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting potential assay interference.
Experimental Protocols
Protocol 1: Validating an Immunoassay (ELISA) for this compound Interference
This protocol describes how to perform spike-and-recovery and linearity of dilution experiments to test for potential interference of this compound in a quantitative ELISA.
Materials:
-
Calibrated standards for the analyte of interest
-
Quality control (QC) samples (low, medium, high concentrations)
-
This compound stock solution (in a solvent compatible with the assay, e.g., DMSO)
-
Vehicle control (the solvent used for this compound)
-
Assay buffer
-
Your biological matrix (e.g., cell lysate, serum)
-
ELISA kit for the analyte of interest
Procedure:
-
Spike-and-Recovery: a. Prepare two sets of your biological matrix samples. b. In one set ("Spiked"), add a known concentration of your analyte standard and a specific concentration of this compound. c. In the second set ("Spiked Control"), add the same known concentration of your analyte standard and an equivalent volume of the vehicle control. d. Prepare a third set with just the biological matrix and this compound (no spiked analyte) to check for cross-reactivity. e. Analyze all samples according to the ELISA kit manufacturer's instructions. f. Calculate the percent recovery for the "Spiked" sample: (%Recovery = [Measured Concentration / Expected Concentration] x 100). A recovery of 80-120% is generally considered acceptable.
-
Linearity of Dilution: a. Take a sample containing a high concentration of the endogenous analyte. b. Spike the sample with the highest concentration of this compound to be used in your experiments. c. Create a series of dilutions of this sample using the assay buffer (e.g., 1:2, 1:4, 1:8, 1:16). d. Analyze the undiluted and diluted samples with the ELISA. e. Correct the measured concentrations by the dilution factor. f. The corrected concentrations should be consistent across the dilution series. A significant deviation from linearity may suggest interference.
Protocol 2: Actin Stress Fiber Staining in Cultured Cells
This protocol provides a method to visualize the effect of this compound on actin stress fibers in adherent cells.
Materials:
-
Adherent cells (e.g., human trabecular meshwork cells) cultured on glass coverslips
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (for nuclear counterstain)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: a. Seed cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency. b. Treat the cells with various concentrations of this compound (e.g., 0.001-100 µM) or vehicle control for the desired time (e.g., 6 hours).[2]
-
Fixation and Permeabilization: a. Aspirate the culture medium and gently wash the cells twice with pre-warmed PBS. b. Fix the cells with 4% PFA for 10-15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes. e. Wash the cells three times with PBS for 5 minutes each.
-
Staining: a. Dilute the fluorescently-conjugated phalloidin in PBS containing 1% BSA to the manufacturer's recommended concentration. b. Incubate the coverslips with the phalloidin solution for 20-40 minutes at room temperature, protected from light. c. Wash the cells three times with PBS for 5 minutes each. d. If desired, counterstain with DAPI for 5 minutes. e. Wash twice with PBS.
-
Mounting and Imaging: a. Carefully mount the coverslips onto glass slides using an anti-fade mounting medium. b. Seal the edges of the coverslips with nail polish. c. Image the cells using a fluorescence microscope with the appropriate filters. A dose-dependent reduction in the length and number of actin stress fibers is the expected outcome of this compound treatment.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rho Kinase Inhibitors for Glaucoma | Glaucoma Physician [glaucomaphysician.net]
- 4. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Rho kinase (ROCK) impairs cytoskeletal contractility in human Müller glial cells without effects on cell viability, migration, and extracellular matrix production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. biochemia-medica.com [biochemia-medica.com]
- 8. researchgate.net [researchgate.net]
Best practices for long-term storage of Verosudil powder and solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Verosudil powder and solutions.
Frequently Asked Questions (FAQs)
1. How should I store this compound powder for long-term use?
This compound powder is stable for extended periods when stored under the proper conditions. For optimal long-term storage, it is recommended to keep the powder at -20°C in a dry, dark environment.[1][2][3] Following these conditions can ensure stability for up to three years.[1][3]
2. What is the recommended procedure for preparing a this compound stock solution?
To prepare a stock solution, it is recommended to dissolve this compound powder in dimethyl sulfoxide (DMSO).[1][2] A common concentration for a stock solution is 10 mM. Sonication can be used to aid dissolution.[1]
3. How should I store this compound stock solutions?
For long-term stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1][3][4][5][6] Under these conditions, the solution can be stable for up to one year.[1][3] For shorter-term storage, aliquots can be kept at -20°C for up to one month or at 4°C for up to one week.[1][3][4]
4. My this compound solution has precipitated after dilution. What should I do?
Precipitation can sometimes occur when diluting a DMSO stock solution into an aqueous buffer or cell culture medium. To avoid this, it is recommended to pre-warm both the stock solution and the diluent to 37°C before mixing.[1][3] If precipitation still occurs, gentle warming and/or sonication can be used to help redissolve the compound.[3][5]
5. Is this compound sensitive to light or humidity?
While specific photostability and hygroscopicity data for this compound are not extensively published, it is a general best practice for all research compounds to be protected from light and moisture to prevent potential degradation. Therefore, it is recommended to store this compound powder in a dark and dry environment.[2]
Storage and Stability Data
The following tables summarize the recommended storage conditions for this compound powder and solutions to ensure long-term stability.
Table 1: Long-Term Storage of this compound Powder
| Parameter | Recommendation |
| Temperature | -20°C[1][2][3] |
| Light | Protect from light[2] |
| Humidity | Store in a dry environment |
| Shelf Life | Up to 3 years[1][3] |
Table 2: Storage of this compound Stock Solutions (in DMSO)
| Storage Temperature | Recommended Duration |
| -80°C | Up to 1 year[1][3] |
| -20°C | Up to 1 month[4][5][6] |
| 4°C | Up to 1 week[1][3] |
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder to a 10 mM Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder vial and DMSO to room temperature.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 327.4 g/mol .
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex the solution until the powder is completely dissolved.
-
If necessary, sonicate the solution for short intervals to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for In Vivo Experiments
For in vivo studies, it is often necessary to dilute the DMSO stock solution into a vehicle suitable for administration. It is recommended to prepare these working solutions fresh on the day of use.[4]
Example Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
Materials:
-
This compound stock solution in DMSO (e.g., 16.7 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution
-
Sterile tubes
Procedure:
-
To prepare 1 mL of working solution, start with 100 µL of the this compound DMSO stock solution (16.7 mg/mL).
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix well.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to clarify the solution.[4]
Visual Guides
This compound Handling and Storage Workflow
Caption: A flowchart outlining the best practices for handling and storing this compound from powder to working solution.
This compound as a ROCK Inhibitor in the Rho Signaling Pathway
References
Validation & Comparative
Verosudil vs. Y-27632: A Comparative Guide on Efficacy in Promoting Neurite Outgrowth
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Verosudil (AR-12286) and Y-27632, two prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, focusing on their efficacy in promoting neurite outgrowth. While both compounds target the ROCK signaling pathway, the available scientific literature presents a significant disparity in research concerning their application in neuroscience. Y-27632 is extensively studied and well-documented for its positive effects on neurite extension and neuronal regeneration. In contrast, research on this compound has predominantly focused on its therapeutic potential in ophthalmology, specifically for the treatment of glaucoma, with a notable absence of studies directly investigating its role in neurite outgrowth.
This guide will present the substantial evidence for Y-27632's efficacy and will highlight the current data gap for this compound in the context of neuronal regeneration.
Mechanism of Action: The Rho/ROCK Signaling Pathway
Both this compound and Y-27632 are potent inhibitors of ROCK. The Rho/ROCK pathway plays a crucial role in regulating actin cytoskeletal dynamics, which are fundamental to cell shape, motility, and, critically for neurons, growth cone collapse and neurite retraction. In the central nervous system (CNS), inhibitory molecules present in the glial scar and myelin debris activate RhoA, which in turn activates ROCK. Activated ROCK phosphorylates downstream targets such as Myosin Light Chain (MLC) and LIM kinase (LIMK), leading to increased actin-myosin contractility and actin filament disassembly, ultimately resulting in growth cone collapse and inhibition of neurite outgrowth. By inhibiting ROCK, compounds like Y-27632 and this compound can block this inhibitory cascade, thereby promoting neurite extension and regeneration, even in the presence of inhibitory cues.
Quantitative Data on Neurite Outgrowth Promotion
The following tables summarize quantitative data from various studies on the efficacy of Y-27632 in promoting neurite outgrowth. No comparable data for this compound (AR-12286) was identified in the reviewed literature.
Table 1: In Vitro Efficacy of Y-27632 on Neurite Length
| Cell Type | Substrate | Y-27632 Concentration | Incubation Time | Result | Citation |
| Human NT2 Neurons | Not specified | 1 µM | 24 h | 129% of control neurite length | [1] |
| Human NT2 Neurons | Not specified | 5 µM | 24 h | 150% of control neurite length | [1] |
| Human NT2 Neurons | Not specified | 10 µM | 24 h | 170% of control neurite length | [1] |
| Human NT2 Neurons | Not specified | 50 µM | 24 h | 202% of control neurite length | [1] |
| Mouse Trigeminal Ganglia Neurons | Laminin-coated glass | 5 µM | 24 h | Neurite length increased from ~325 µm to ~455 µm (~30% increase) | [2] |
| Mouse Neural Stem Cells | Laminin | 2 µg/mL | 5 days | Average neurite length more than double that of control | [3] |
Table 2: In Vitro Efficacy of Y-27632 on Neurite-Bearing Cells
| Cell Type | Substrate | Y-27632 Concentration | Incubation Time | Result | Citation |
| Human NT2 Neurons | Not specified | 50 µM | Not specified | Percentage of neurite-bearing cells increased from ~67% to ~86% | [1] |
Experimental Protocols
General Neurite Outgrowth Assay Protocol (for Y-27632)
This protocol is a generalized summary based on methodologies reported in the cited literature.[1][2][3][4]
1. Cell Culture and Plating:
-
Primary neurons (e.g., dorsal root ganglion, cortical neurons) are isolated from embryonic or neonatal rodents, or a neuronal cell line (e.g., PC12, SH-SY5Y, NT2) is used.
-
Cells are plated on culture surfaces (e.g., glass coverslips, multi-well plates) pre-coated with an adhesive substrate like poly-L-lysine, laminin, or fibronectin to promote cell attachment.
-
Cells are allowed to adhere for a few hours to overnight in a standard culture medium.
2. Compound Treatment:
-
The culture medium is replaced with a fresh medium containing the desired concentration of Y-27632 or a vehicle control (e.g., DMSO, PBS).
-
A dose-response curve is often generated by testing a range of Y-27632 concentrations (e.g., 1 µM to 50 µM).
-
Cells are incubated with the compound for a specific duration, typically ranging from 24 to 72 hours.
3. Immunocytochemistry:
-
After incubation, the cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
The cells are then permeabilized with a detergent such as Triton X-100.
-
Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin or normal goat serum in PBS).
-
Cells are incubated with a primary antibody specific for a neuronal marker, commonly β-III tubulin, to visualize neurons and their processes.
-
After washing, a fluorescently labeled secondary antibody is applied.
-
Cell nuclei are often counterstained with DAPI.
4. Imaging and Analysis:
-
Images of the stained cells are captured using a fluorescence microscope.
-
Neurite length, number of primary neurites, and branching are quantified using image analysis software such as ImageJ or specialized high-content imaging systems.
-
Statistical analysis is performed to compare the results from the Y-27632-treated groups with the vehicle control group.
Conclusion
The available scientific evidence strongly supports the role of Y-27632 as a potent promoter of neurite outgrowth in vitro. Its mechanism of action via ROCK inhibition is well-characterized, and its efficacy has been demonstrated across various neuronal cell types.
In contrast, there is a significant lack of published research on the effects of this compound (AR-12286) on neurite outgrowth. While this compound is a potent ROCK inhibitor with a similar inhibitory profile against ROCK1 and ROCK2 as Y-27632, its effects on neuronal regeneration have not been reported in the literature reviewed for this guide.[5] Therefore, a direct comparison of the efficacy of this compound and Y-27632 in promoting neurite outgrowth is not currently possible.
For researchers and drug development professionals investigating therapeutic strategies to enhance neuronal regeneration, Y-27632 remains a well-validated and extensively documented tool. Future studies are warranted to explore the potential of this compound in this application and to determine if its distinct pharmacological profile offers any advantages over other ROCK inhibitors in the context of neuroregeneration.
References
- 1. Rho kinase inhibitor Fasudil induces neuroprotection and neurogenesis partially through astrocyte-derived G-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. ROCK inhibition enhances neurite outgrowth in neural stem cells by upregulating YAP expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ROCK Inhibitor Y27632 Induced Morphological Shift and Enhanced Neurite Outgrowth-Promoting Property of Olfactory Ensheathing Cells via YAP-Dependent Up-Regulation of L1-CAM [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Verosudil and Ripasudil on Trabecular Meshwork Contractility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, Verosudil and Ripasudil, focusing on their effects on trabecular meshwork (TM) contractility. The contractility of the TM is a critical factor in regulating aqueous humor outflow and, consequently, intraocular pressure (IOP), a key target in glaucoma therapy.[1][2][3] Both this compound and Ripasudil target the ROCK signaling pathway to induce relaxation of the TM, thereby increasing aqueous humor outflow and lowering IOP.[2][4][5][6]
Quantitative Comparison of Inhibitory Potency
The following tables summarize the available quantitative data on the inhibitory activities of this compound and Ripasudil against their primary targets, ROCK1 and ROCK2, and their effects on TM cellular components.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 / Ki |
| This compound | ROCK1 | Ki: 2 nM[4] |
| ROCK2 | Ki: 2 nM[4] | |
| Ripasudil | ROCK1 | IC50: 51 nM[5] |
| ROCK2 | IC50: 19 nM[5] |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Cellular Effects on Trabecular Meshwork
| Compound | Parameter | Cell Type | IC50 |
| This compound | Actin Stress Fiber Disruption | Porcine TM cells | 924 nM[4] |
| Focal Adhesion Disruption | Human TM cells | 818 nM[4] |
Mechanism of Action: The Rho/ROCK Signaling Pathway
Both this compound and Ripasudil exert their effects by inhibiting the Rho kinase (ROCK) signaling pathway within trabecular meshwork cells. This pathway plays a crucial role in regulating cellular tension and contractility.
Figure 1: Simplified signaling pathway of ROCK inhibition in trabecular meshwork cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the effects of this compound and Ripasudil on trabecular meshwork contractility.
Trabecular Meshwork Cell Culture
-
Isolation: Primary human trabecular meshwork (HTM) cells are isolated from donor corneoscleral rims. The TM tissue is carefully dissected and digested with collagenase.
-
Culture: Cells are cultured in low-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Characterization: HTM cells are characterized by their morphology and the expression of specific markers such as alpha-smooth muscle actin (α-SMA) and myocilin induction upon dexamethasone treatment.
Collagen Gel Contraction Assay
This assay measures the ability of TM cells to contract a collagen matrix, serving as an in vitro model of TM contractility.
Figure 2: Workflow for the collagen gel contraction assay.
-
Preparation of Cell-Collagen Mixture: HTM cells are suspended in a neutralized, ice-cold solution of type I collagen.
-
Gel Polymerization: The cell-collagen mixture is dispensed into a 24-well plate and allowed to polymerize at 37°C for one hour, forming a solid gel.
-
Treatment: Culture medium containing various concentrations of this compound, Ripasudil, or a vehicle control is added on top of the gels.
-
Initiation of Contraction: After a pre-incubation period, the collagen gels are gently detached from the sides of the wells to allow for free-floating contraction.
-
Data Acquisition and Analysis: The area of each gel is imaged at regular intervals (e.g., 0, 24, 48 hours) and measured using image analysis software. The degree of contraction is calculated as the percentage decrease in gel area compared to the initial area.
Western Blot for Phosphorylated Myosin Light Chain (p-MLC)
This technique is used to quantify the levels of phosphorylated myosin light chain, a direct downstream target of ROCK and a key indicator of cellular contractility.
-
Cell Lysis: HTM cells, treated with this compound, Ripasudil, or control, are lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for p-MLC. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used for detection.
-
Detection and Analysis: The signal is visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry. Total MLC or a housekeeping protein (e.g., GAPDH) is used for normalization.
Comparative Summary and Logical Relationships
The following diagram illustrates the logical flow from the molecular target to the desired clinical outcome for both this compound and Ripasudil.
Figure 3: Logical relationship from drug to clinical outcome.
Conclusion
Both this compound and Ripasudil are potent inhibitors of the ROCK pathway, leading to the relaxation of the trabecular meshwork and a subsequent reduction in intraocular pressure. Based on the available in vitro kinase inhibition data, this compound (Ki of 2 nM for both ROCK1 and ROCK2) appears to be a more potent inhibitor than Ripasudil (IC50 of 51 nM for ROCK1 and 19 nM for ROCK2).[4][5] However, direct comparative studies on trabecular meshwork contractility are needed to definitively establish their relative efficacy at the cellular level. The experimental protocols provided herein offer a framework for conducting such comparative analyses, which will be invaluable for the ongoing development of novel glaucoma therapies.
References
- 1. Gel contraction assay [bio-protocol.org]
- 2. bioscience.co.uk [bioscience.co.uk]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of Verosudil and Other IOP-Lowering Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of the intraocular pressure (IOP)-lowering effects of Verosudil, a novel Rho kinase (ROCK) inhibitor, against other prominent glaucoma medications. The analysis includes the ROCK inhibitors Ripasudil, Netarsudil, and the prostaglandin analog Latanoprost. Sovesudil, another ROCK inhibitor in development, is also included to provide a broader perspective on this class of drugs. The information is compiled from publicly available clinical trial data and scientific literature to offer an objective overview for research and development purposes.
Executive Summary
Elevated intraocular pressure is a major risk factor for glaucoma, a progressive optic neuropathy. The management of IOP is the primary therapeutic goal. This guide delves into the efficacy and mechanisms of this compound and its key comparators. Rho kinase inhibitors, a newer class of glaucoma medication, function by increasing the outflow of aqueous humor through the trabecular meshwork. Prostaglandin analogs, a well-established first-line treatment, primarily enhance uveoscleral outflow. This document presents a detailed comparison of their IOP-lowering capabilities, the methodologies of pivotal clinical trials, and the underlying signaling pathways.
Data Presentation: IOP-Lowering Efficacy
The following tables summarize the quantitative data on the IOP-lowering effects of this compound and its comparators from various clinical studies. It is important to note that direct head-to-head trial data for all compounds is not always available, and thus, cross-study comparisons should be interpreted with consideration of the different study designs and patient populations.
Table 1: Comparison of IOP-Lowering Effects of Rho Kinase Inhibitors
| Drug | Study Phase | Patient Population | Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) | Percentage IOP Reduction | Dosing Regimen | Study Duration |
| This compound (AR-12286) | Phase 2 | Ocular Hypertension or Glaucoma | Not specified | Up to 6.8 | 28% | 0.25% Twice Daily | 7 days |
| Sovesudil (PHP-201) | Phase 2 | Normal-Tension Glaucoma | ≤ 21 | 1.56 | Not specified | 0.5% Three Times Daily | 4 weeks |
| Ripasudil (K-115) | Phase 3 (Monotherapy) | POAG, OHT, or Exfoliation Glaucoma | Not specified | 2.6 (trough), 3.7 (peak) | Not specified | 0.4% Twice Daily | 52 weeks |
| Ripasudil (K-115) + Latanoprost | Phase 3 (Adjunctive) | POAG or Ocular Hypertension | Not specified | 2.2 (trough), 3.2 (peak) | Not specified | 0.4% Twice Daily | 8 weeks |
| Netarsudil (Rhopressa) | Phase 3 (ROCKET-1 & 2) | Open-Angle Glaucoma or Ocular Hypertension | < 25 | Approx. 4.0 - 5.0 | Not specified | 0.02% Once Daily | 3 months |
POAG: Primary Open-Angle Glaucoma, OHT: Ocular Hypertension
Table 2: IOP-Lowering Effects of Latanoprost (Prostaglandin Analog)
| Drug | Study Phase | Patient Population | Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) | Percentage IOP Reduction | Dosing Regimen | Study Duration |
| Latanoprost | Multiple Phase 3 & 4 | POAG or Ocular Hypertension | ~25 | 6-8 | 25-35% | 0.005% Once Daily | Varied (months to years) |
| Latanoprost vs. Timolol | Phase 3 | POAG | ~24 | 9.72 | Not specified | 0.005% Once Daily | 3 months |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the experimental protocols for key studies cited in this guide.
This compound (AR-12286) Phase 2a Study
-
Study Design: A parallel-group, vehicle-controlled, double-masked, randomized clinical trial.
-
Patient Population: 89 subjects diagnosed with ocular hypertension or glaucoma.
-
Inclusion Criteria: Patients with elevated intraocular pressure.
-
Exclusion Criteria: Not detailed in the available results.
-
Treatment Regimen: Patients were randomized to receive one of three concentrations of AR-12286 (0.05%, 0.1%, or 0.25%) or vehicle. The dosing schedule was once daily in the morning for 7 days, followed by once daily in the evening for 7 days, and then twice daily for 7 days.
-
IOP Measurement: Diurnal IOP was measured at 8 am, 10 am, 12 pm, and 4 pm.
-
Primary Efficacy Endpoint: Mean IOP at each diurnal time point.
-
Secondary Efficacy Endpoint: Mean change in IOP from baseline.
Sovesudil (PHP-201) Phase 2 Study
-
Study Design: A multicenter, prospective, double-masked, randomized, placebo-controlled, parallel-group clinical study[1].
-
Patient Population: 119 patients with normal-tension glaucoma (NTG)[1].
-
Inclusion Criteria: Patients with NTG and an unmedicated baseline IOP of ≤ 21 mmHg[1].
-
Exclusion Criteria: Not detailed in the available results.
-
Treatment Regimen: Patients were randomized into three groups and treated with sovesudil 0.25%, sovesudil 0.5%, or placebo, administered three times daily for 4 weeks[1].
-
IOP Measurement: Diurnal IOP was measured. The primary endpoint was the mean diurnal IOP change from baseline at week 4[1].
-
Primary Efficacy Endpoint: Mean diurnal IOP change from baseline at week 4[1].
Ripasudil (K-115) Phase 3 Study (Japan)
-
Study Design: A multicenter, prospective, open-label study[2].
-
Patient Population: 388 patients with primary open-angle glaucoma, ocular hypertension, or exfoliation glaucoma[2].
-
Inclusion Criteria: Patients with a baseline IOP between 15-35 mmHg.
-
Exclusion Criteria: Not detailed in the available results.
-
Treatment Regimen: Patients were divided into four cohorts: monotherapy with 0.4% ripasudil twice daily, or additive therapy with ripasudil to prostaglandin analogs, β-blockers, or a fixed combination of both[2].
-
IOP Measurement: IOP was measured at trough (before instillation) and peak (2 hours after instillation)[2].
-
Primary Efficacy Endpoint: IOP reduction from baseline over 52 weeks[2].
Netarsudil (Rhopressa) ROCKET-1 and ROCKET-2 Phase 3 Trials
-
Study Design: Two double-masked, randomized, non-inferiority clinical trials[3][4].
-
Patient Population: A total of 1167 patients with open-angle glaucoma or ocular hypertension[4].
-
Inclusion Criteria: Patients with a baseline IOP of >20 mmHg and <27 mmHg (ROCKET-1) or <30 mmHg (ROCKET-2) after a washout of previous ocular hypotensive medications[3][5]. The primary efficacy population for ROCKET-2 had a baseline IOP < 25 mmHg[3].
-
Exclusion Criteria: Not detailed in the available results.
-
Treatment Regimen: Patients were randomized to receive netarsudil 0.02% once daily, timolol 0.5% twice daily, and in ROCKET-2, an additional arm of netarsudil 0.02% twice daily[3][4].
-
IOP Measurement: IOP was measured at 8 am, 10 am, and 4 pm at week 2, week 6, and day 90[5].
-
Primary Efficacy Endpoint: The primary efficacy endpoint for ROCKET-2 was the mean IOP at all time points through Day 90 for the population with a maximum baseline IOP under 25 mm Hg[5].
Latanoprost Pivotal Clinical Trials
-
Study Design: Numerous randomized, controlled trials have been conducted. A representative example is a randomized, open-label, parallel-group clinical trial comparing latanoprost to timolol[6].
-
Patient Population: Patients with primary open-angle glaucoma or ocular hypertension[6].
-
Inclusion Criteria: Diagnosis of POAG or OHT, with specific IOP ranges (e.g., >21 mmHg) after washout[6].
-
Exclusion Criteria: Often include secondary glaucoma (except pseudoexfoliation or pigmentary), history of certain ocular surgeries, and contraindications to the study medications[7].
-
Treatment Regimen: Typically, latanoprost 0.005% is administered once daily in the evening, compared against an active comparator like timolol 0.5% twice daily[6].
-
IOP Measurement: IOP is measured at various time points throughout the day (diurnal curve) at baseline and subsequent follow-up visits[7].
-
Primary Efficacy Endpoint: The mean change in IOP from baseline to the end of the study period[6].
Signaling Pathways and Experimental Workflows
Rho Kinase (ROCK) Inhibitor Signaling Pathway
This compound, Sovesudil, Ripasudil, and Netarsudil are all inhibitors of Rho kinase (ROCK). The primary mechanism for IOP reduction by ROCK inhibitors is the enhancement of aqueous humor outflow through the trabecular meshwork. This is achieved by inducing changes in the cytoskeleton of the trabecular meshwork cells, leading to their relaxation and a decrease in outflow resistance.
Prostaglandin F2α Analog Signaling Pathway
Latanoprost is a prostaglandin F2α analog. Its primary mechanism of action is to increase the uveoscleral outflow of aqueous humor. It binds to prostaglandin F (FP) receptors in the ciliary muscle, leading to the remodeling of the extracellular matrix and a reduction in hydraulic resistance, thereby facilitating outflow.
Representative Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, double-masked, parallel-group clinical trial for an IOP-lowering drug, based on the designs of the studies reviewed.
Conclusion
This compound and other Rho kinase inhibitors represent a promising class of medications for the treatment of glaucoma, offering a distinct mechanism of action that targets the trabecular meshwork. Early clinical data for this compound suggests a significant IOP-lowering effect. When compared to other ROCK inhibitors like Ripasudil and Netarsudil, the magnitude of IOP reduction appears to be in a similar range, although direct comparative trials are limited. Latanoprost, a prostaglandin analog, remains a highly effective first-line therapy, generally demonstrating a greater percentage of IOP reduction. The choice of therapeutic agent will ultimately depend on a variety of factors including patient characteristics, desired IOP target, and tolerability. The detailed experimental protocols and mechanistic insights provided in this guide are intended to aid researchers and drug development professionals in their ongoing efforts to advance the treatment of glaucoma.
References
- 1. Sovesudil (locally acting rho kinase inhibitor) for the treatment of normal-tension glaucoma: the randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Two Phase 3 Clinical Trials Comparing the Safety and Efficacy of Netarsudil to Timolol in Patients With Elevated Intraocular Pressure: Rho Kinase Elevated IOP Treatment Trial 1 and 2 (ROCKET-1 and ROCKET-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ophthalmologytimes.com [ophthalmologytimes.com]
- 6. A Randomised Open Label Comparative Clinical Trial on the Efficacy of Latanoprost and Timolol in Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of the Brand-name Latanoprost and One of Its Generic Version in Primary Open Angle Glaucoma and Ocular Hypertension | MedPath [trial.medpath.com]
A Comparative Analysis of Verosudil and Fasudil: Efficacy in In Vitro Models
A detailed examination of two prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, Verosudil and Fasudil, reveals distinct profiles in preclinical in vitro studies. While both molecules effectively target the ROCK signaling pathway, their characterization and reported efficacy stem from different experimental contexts, precluding a direct head-to-head comparison in identical models based on currently available literature.
This guide provides a comprehensive overview of the in vitro data for this compound and Fasudil, presenting their mechanisms of action, quantitative efficacy data from various cell-based assays, and detailed experimental protocols. The information is intended for researchers, scientists, and professionals in drug development to facilitate an informed understanding of these two critical research compounds.
Mechanism of Action: Targeting the ROCK Signaling Pathway
Both this compound and Fasudil exert their effects by inhibiting Rho-associated coiled-coil containing protein kinase (ROCK). ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[1][2] The activation of ROCK by the small GTPase RhoA leads to a cascade of events, including the phosphorylation of myosin light chain (MLC) and the inhibition of myosin light chain phosphatase (MLCP), resulting in increased smooth muscle contraction, cell adhesion, and motility.[2] By inhibiting ROCK, both this compound and Fasudil promote the relaxation of smooth muscle and modulate other cellular functions, making them valuable tools for studying and potentially treating a range of disorders, including cardiovascular and neurological conditions.[1][2]
Figure 1: Simplified Rho-ROCK Signaling Pathway and Inhibition by this compound and Fasudil.
Quantitative Efficacy Data
The following table summarizes the available quantitative data for this compound and Fasudil from in vitro studies. It is important to note that these values were obtained in different cell types and experimental conditions, and therefore do not represent a direct comparison of potency.
| Compound | Target | Assay Type | Cell Type | Efficacy Metric | Value | Reference |
| This compound | ROCK1 | Kinase Assay | - | Ki | 2 nM | [3][4] |
| ROCK2 | Kinase Assay | - | Ki | 2 nM | [3][4] | |
| ROCK | Cytoskeletal Disruption | Porcine Trabecular Meshwork (PTM) Cells | IC50 | 924 nM | [3][4] | |
| ROCK | Cytoskeletal Disruption | Human Trabecular Meshwork (HTM) Cells | IC50 | 818 nM | [3][4] | |
| Fasudil | ROCK | EPC Number Increase | Endothelial Progenitor Cells (EPCs) | Dose-dependent increase | Up to 10 µM | [5] |
| ROCK | Neuroprotection | Astrocyte-conditioned medium | - | - | [6] | |
| ROCK | Anti-proliferation | Human Pulmonary Arterial Smooth Muscle Cells | Dose-dependent decrease | - | [7] |
Experimental Protocols
This compound: Disruption of Actin Stress Fibers and Focal Adhesions
Objective: To quantify the in vitro efficacy of this compound in disrupting the actin cytoskeleton in trabecular meshwork cells.[3][4]
Cell Culture:
-
Porcine primary trabecular meshwork (PTM) cells and immortalized human trabecular meshwork (HTM) cells were used.[3]
-
Cells were cultured in appropriate media and conditions to maintain their phenotype.
Treatment:
-
Cells were treated with varying concentrations of this compound (e.g., 0.001-100 μM) for a specified duration (e.g., 6 hours).[3][4]
Staining and Imaging:
-
Following treatment, cells were fixed and permeabilized.
-
Actin stress fibers were stained with fluorescently labeled phalloidin.
-
Focal adhesions were visualized by immunostaining for proteins such as vinculin.
-
Nuclei were counterstained with DAPI.
-
Images were captured using fluorescence microscopy.
Data Analysis:
-
The length of actin stress fibers and the number of focal adhesions per cell were quantified using image analysis software.
-
The IC50 value, representing the concentration of this compound required to reduce the measured parameter by 50%, was calculated from the dose-response curves.[3][4]
Fasudil: Promotion of Gliogenesis in Neural Stem Cells
Objective: To investigate the effect of Fasudil on the differentiation of neural stem cells (NSCs) into glial lineages in vitro.[8][9]
Cell Culture:
-
Primary NSCs were isolated from the lateral ventricles of early postnatal or adult mouse brains.[8]
-
NSCs were cultured in a proliferation medium to form neurospheres.
Differentiation Assay:
-
Neurospheres were dissociated and plated on a suitable substrate for differentiation.
-
Cells were cultured in a differentiation medium supplemented with Fasudil at various concentrations.
Immunocytochemistry:
-
After a defined differentiation period, cells were fixed and stained with antibodies against lineage-specific markers, such as glial fibrillary acidic protein (GFAP) for astrocytes and β-III tubulin for neurons.
-
Nuclei were counterstained with DAPI.
Data Analysis:
-
The percentage of cells positive for each marker was determined by counting fluorescently labeled cells.
-
Changes in cell morphology and neurite outgrowth were also assessed.
Figure 2: Comparative Experimental Workflow for In Vitro Efficacy Assessment.
Discussion and Conclusion
This compound has been characterized with precise inhibitory constants (Ki) against ROCK1 and ROCK2 and has demonstrated dose-dependent effects on the cytoskeleton of ocular cells, which is relevant to its development for glaucoma treatment.[3][4] Fasudil, on the other hand, has been extensively studied in the context of neuroscience and vascular biology, with in vitro studies demonstrating its ability to promote gliogenesis, protect neurons, and increase the number of endothelial progenitor cells.[5][6][8]
The absence of direct comparative studies makes it challenging to definitively state which compound is more potent or efficacious overall. The choice between this compound and Fasudil for research purposes will largely depend on the specific in vitro model and the biological question being addressed. For studies focused on ocular pharmacology and cytoskeletal dynamics in trabecular meshwork cells, this compound has well-defined parameters. For investigations into neurogenesis, gliogenesis, or endothelial cell biology, Fasudil has a broader base of published in vitro data.
Future research performing side-by-side comparisons of this compound and Fasudil in various in vitro models, including kinase assays and cell-based functional assays, would be invaluable for a more complete understanding of their relative potencies and efficacy profiles. Such studies would provide a clearer basis for selecting the optimal ROCK inhibitor for specific research applications.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Rho kinase inhibitor fasudil augments the number of functional endothelial progenitor cells in ex vivo cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho kinase inhibitor Fasudil induces neuroprotection and neurogenesis partially through astrocyte-derived G-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fasudil - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Exposure to the ROCK inhibitor fasudil promotes gliogenesis of neural stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Off-Target Kinase Inhibition Profiles of Verosudil and Other ROCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target kinase inhibition profiles of Verosudil (AR-12286) against other prominent Rho-associated coiled-coil kinase (ROCK) inhibitors, including Fasudil, Y-27632, Ripasudil, Netarsudil, and Belumosudil. Understanding the selectivity of these inhibitors is crucial for interpreting experimental results and anticipating potential therapeutic and adverse effects. The data presented here is compiled from various publicly available sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Introduction to ROCK Inhibitors and Kinase Selectivity
ROCK inhibitors are a class of small molecules that target the serine/threonine kinases ROCK1 and ROCK2. These kinases are key regulators of the actin cytoskeleton and are involved in a multitude of cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1] Due to their central role in these pathways, ROCK inhibitors are being investigated for a wide range of therapeutic applications, including glaucoma, cardiovascular diseases, and cancer.[2][3]
However, the human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[4] This can lead to off-target inhibition by kinase inhibitors, potentially causing unintended biological effects and toxicities.[5] Therefore, a thorough understanding of an inhibitor's selectivity across the kinome is paramount for both preclinical research and clinical development. This guide aims to summarize the available data on the off-target profiles of this compound and its counterparts to aid researchers in selecting the most appropriate tool compounds for their studies.
Comparative Kinase Inhibition Data
The following table summarizes the available quantitative data on the inhibition of ROCK isoforms and a selection of off-target kinases by this compound and other ROCK inhibitors. It is important to note that this data is collated from different studies, which may have utilized different assay platforms and experimental conditions (e.g., ATP concentrations). This inherent variability should be considered when comparing the potency and selectivity of these compounds.
| Inhibitor | Primary Target(s) | Off-Target Kinase | Inhibition (Ki/IC50) | Source |
| This compound (AR-12286) | ROCK1, ROCK2 | PKA | 69 nM (Ki) | [6] |
| MRCKA | 28 nM (Ki) | [6] | ||
| CAMK2A | 5855 nM (Ki) | [6] | ||
| PKCθ | 9322 nM (Ki) | [6] | ||
| Fasudil | ROCK1, ROCK2 | PKA | 1.6 - 4.58 µM (Ki/IC50) | [7] |
| PKG | 1.65 µM (IC50) | [7] | ||
| PKC | 3.3 - 12.3 µM (Ki/IC50) | [7] | ||
| MLCK | 36 µM (Ki) | [7] | ||
| PRKX | 21% activity remaining @ 1µM | [8] | ||
| MAP4K5 | 36.3% activity remaining @ 0.5µM | [8] | ||
| Y-27632 | ROCK1, ROCK2 | PRKX | 1.0% activity remaining @ 1µM | [9] |
| PKN1 | 3.0% activity remaining @ 1µM | [9] | ||
| PDPK1 | 14.0% activity remaining @ 1µM | [9] | ||
| MSK1 | 15.0% activity remaining @ 1µM | [9] | ||
| Ripasudil (K-115) | ROCK1, ROCK2 | - | Data not publicly available | - |
| Netarsudil (AR-13324) | ROCK1, ROCK2, NET | - | Data not publicly available | - |
| Belumosudil (KD025) | ROCK2 | ROCK1 | >100-fold selectivity for ROCK2 over ROCK1 | [10] |
| CK2 | Inhibition of CK2 activity noted | [11] |
Disclaimer: The data in this table is for comparative purposes only. For detailed information, please refer to the cited sources.
Signaling Pathways and Experimental Workflows
To provide a better context for the action of these inhibitors, the following diagrams illustrate the canonical ROCK signaling pathway and a general workflow for kinase inhibitor profiling.
Caption: Canonical ROCK signaling pathway.
Caption: Generalized kinase profiling workflow.
Experimental Protocols
The data presented in this guide were generated using various kinase assay methodologies. Below are generalized protocols for two common types of assays used for kinase inhibitor profiling.
Radiometric Kinase Assay (e.g., HotSpot Assay)
This method measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.
Principle: This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radioactive phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a specific peptide or protein substrate. The amount of radioactivity incorporated is proportional to the kinase activity.
Generalized Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), assay buffer, and cofactors (e.g., Mg²⁺, Mn²⁺).
-
Inhibitor Addition: The test compound (e.g., this compound) at various concentrations is added to the reaction mixture. A control reaction with no inhibitor (or vehicle, e.g., DMSO) is also prepared.
-
Initiation: The kinase reaction is initiated by adding a mixture of unlabeled ATP and radiolabeled [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose membrane or filter paper that binds the substrate, followed by washing steps to remove unincorporated ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Competition Binding Assay (e.g., KINOMEscan™)
This method measures the ability of a test compound to displace a known, tagged ligand from the active site of a kinase.
Principle: This assay does not measure enzymatic activity but rather the binding affinity of a compound to the kinase's ATP-binding site. A high-affinity, tagged ligand is pre-bound to an immobilized kinase. The test compound is then added, and its ability to displace the tagged ligand is quantified.
Generalized Protocol:
-
Kinase Immobilization: A large panel of human kinases are individually expressed as fusions with a tag (e.g., DNA tag) and immobilized on a solid support (e.g., beads).
-
Ligand Binding: A proprietary, broadly active, tagged kinase inhibitor (the "tracer") is incubated with the immobilized kinases.
-
Competition: The test compound is added at a fixed concentration to compete with the tracer for binding to the kinases.
-
Separation: The beads are washed to remove unbound compound and tracer.
-
Quantification: The amount of tracer remaining bound to each kinase is quantified, typically using quantitative PCR (qPCR) for the DNA tag.
-
Data Analysis: A low signal for the tracer indicates that the test compound has successfully displaced it and is therefore a binder for that particular kinase. The results are often reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. Dissociation constants (Kd) can be determined by running the assay with a range of test compound concentrations.
Discussion and Conclusion
The available data suggests that while all the discussed compounds are potent ROCK inhibitors, their selectivity profiles vary.
-
This compound (AR-12286) is presented as a highly potent and selective ROCK inhibitor.[12] The provided Ki values show a significant window between its on-target ROCK inhibition (2 nM) and its off-target activity on kinases like PKA (69 nM) and MRCKA (28 nM), with much weaker inhibition of CAMK2A and PKCθ.[6]
-
Fasudil and Y-27632 are considered first-generation ROCK inhibitors and are known to be less selective.[1] The kinome scan data for these compounds confirms their activity against a range of other kinases, which is an important consideration when using them as research tools.
-
Ripasudil and Netarsudil are newer generation ROCK inhibitors approved for ophthalmic use. While detailed public information on their off-target kinase profiles is limited, they are generally considered to be selective ROCK inhibitors.[2][13] Notably, Netarsudil also possesses activity against the norepinephrine transporter (NET), which contributes to its mechanism of action in lowering intraocular pressure.[14][15]
-
Belumosudil (KD025) is distinguished by its selectivity for ROCK2 over ROCK1.[10] This isoform selectivity may offer a therapeutic advantage in certain diseases by minimizing off-target effects associated with ROCK1 inhibition. However, it has also been reported to inhibit Casein Kinase 2 (CK2), highlighting the importance of broad kinase profiling.[11]
References
- 1. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A Comprehensive Review of the Role of Rho-Kinase Inhibitors in Corneal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fasudil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rho Kinase Inhibitor AR-12286 Reverses Steroid-Induced Changes in Intraocular Pressure, Effective Filtration Areas, and Morphology in Mouse Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ocular effects of Rho kinase (ROCK) inhibition: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. go.drugbank.com [go.drugbank.com]
A Critical Review of Clinical Trial Data for Verosudil, Ripasudil, and Netarsudil in the Treatment of Glaucoma and Ocular Hypertension
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of glaucoma and ocular hypertension management is continually evolving, with a significant focus on novel therapeutic targets that address the underlying pathophysiology of aqueous humor outflow resistance. Among the most promising of these are the Rho kinase (ROCK) inhibitors, a class of drugs that directly target the trabecular meshwork to increase aqueous humor outflow. This guide provides a critical review and objective comparison of the clinical trial data for three prominent ROCK inhibitors: Verosudil (AR-12286), Ripasudil (K-115), and Netarsudil (AR-13324).
This document summarizes key quantitative data from clinical trials in structured tables, outlines the experimental protocols of pivotal studies, and provides visualizations of the relevant signaling pathways and a generalized experimental workflow to aid in the understanding and comparison of these agents.
Mechanism of Action: Targeting the Trabecular Meshwork
This compound, Ripasudil, and Netarsudil all share a primary mechanism of action: the inhibition of Rho kinase (ROCK). ROCK is a downstream effector of the Rho GTPase signaling pathway, which plays a crucial role in regulating cellular processes such as cell contraction, adhesion, and extracellular matrix production.[1] In the trabecular meshwork, activation of the Rho/ROCK pathway leads to increased actin stress fiber formation and cell stiffness, which in turn increases resistance to aqueous humor outflow and elevates intraocular pressure (IOP).[1] By inhibiting ROCK, these drugs induce relaxation of the trabecular meshwork cells, leading to an increase in the effective filtration area and enhanced aqueous humor outflow through the conventional pathway, thereby lowering IOP.[1][2]
Netarsudil distinguishes itself with a dual mechanism of action. In addition to ROCK inhibition, it also inhibits the norepinephrine transporter (NET).[3][4] This inhibition of NET is believed to reduce aqueous humor production by the ciliary body and may also lower episcleral venous pressure, contributing further to its IOP-lowering effect.[4][5][6]
Signaling Pathway of ROCK Inhibition in the Trabecular Meshwork
The following diagram illustrates the signaling cascade targeted by ROCK inhibitors in the trabecular meshwork cells.
Caption: Rho/ROCK signaling pathway in trabecular meshwork cells.
Dual Mechanism of Netarsudil
The following diagram illustrates the dual mechanism of action of Netarsudil, targeting both the trabecular meshwork and the ciliary body.
Caption: Dual mechanism of action of Netarsudil.
Comparative Efficacy
The following tables summarize the IOP-lowering efficacy of this compound, Ripasudil, and Netarsudil from various clinical trials.
Table 1: Monotherapy Clinical Trial Efficacy Data
| Drug (Concentration) | Trial Phase | Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) | Peak IOP Reduction (mmHg) | Study Duration |
| This compound (0.25%) | 2a | Elevated | 4.2 - 5.4 | 6.8 (28%) | 3 weeks |
| Ripasudil (0.4%) | 2 | 23.0 - 23.4 | 3.5 (trough) | 4.5 | 8 weeks |
| Ripasudil (0.4%) | 3 | Not specified | 2.6 (trough) | 3.7 | 52 weeks |
| Netarsudil (0.02%) | ROCKET-1 (Baseline <25 mmHg) | ~21 | 3.8 - 4.7 | Not Reported | 3 months |
| Netarsudil (0.02%) | ROCKET-2 (Baseline <25 mmHg) | ~21.4 | ~4.0 | Not Reported | 3 months |
| Netarsudil (0.02%) | ROCKET-4 (Baseline <25 mmHg) | 20.7 - 22.4 | 3.9 - 4.7 | Not Reported | 3 months |
Table 2: Head-to-Head and Add-on Therapy Clinical Trial Efficacy Data
| Comparison/Combination | Trial | Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) | Study Duration |
| Netarsudil (0.02%) vs. Ripasudil (0.4%) | J-ROCKET | Netarsudil: 20.48, Ripasudil: 20.83 | Netarsudil: 4.65, Ripasudil: 2.98 | 4 weeks |
| Ripasudil (0.4%) + Timolol | Phase 3 | Not specified | 2.4 (trough), 2.9 (peak) | 8 weeks |
| Ripasudil (0.4%) + Latanoprost | Phase 3 | Not specified | 2.2 (trough), 3.2 (peak) | 8 weeks |
| Netarsudil (0.02%) vs. Timolol (0.5%) | ROCKET-1 & 2 (Baseline <25 mmHg) | ~21 | Netarsudil was non-inferior to Timolol | 3 months |
| Netarsudil (0.02%) vs. Latanoprost (0.005%) | Phase 2 | Not specified | Netarsudil: 5.7, Latanoprost: 6.8 (Netarsudil did not meet non-inferiority) | 28 days |
Comparative Safety and Tolerability
The most common adverse event associated with all three ROCK inhibitors is conjunctival hyperemia. The severity is generally reported as mild to moderate and is often transient.
Table 3: Common Ocular Adverse Events
| Adverse Event | This compound (AR-12286) | Ripasudil (K-115) | Netarsudil (AR-13324) |
| Conjunctival Hyperemia | Transient, dose-dependent | ~65% (0.4% concentration) | 50-61% (0.02% QD) |
| Blepharitis | Not prominently reported | ~21% | Not prominently reported |
| Allergic Conjunctivitis | Not prominently reported | ~17% | Not prominently reported |
| Corneal Verticillata | Not reported | Not reported | ~25% (generally no impact on vision) |
| Conjunctival Hemorrhage | Not reported | Not reported | ~20% (typically petechial) |
Experimental Protocols of Key Clinical Trials
A generalized workflow for a typical Phase 3 clinical trial for these ophthalmic solutions is outlined below. Specific details for pivotal trials are also provided.
Generalized Phase 3 Clinical Trial Workflow
Caption: Generalized workflow for a Phase 3 glaucoma clinical trial.
J-ROCKET Trial (Netarsudil vs. Ripasudil)
-
Design: A Phase 3, single-masked, randomized, superiority study conducted in Japan.[7]
-
Participants: 245 patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT).[7]
-
Inclusion Criteria: Age ≥ 20 years, diagnosis of POAG or OHT in both eyes, unmedicated IOP ≥ 15 mmHg and < 35 mmHg for POAG and ≥ 22 mmHg and < 35 mmHg for OHT.[3][7]
-
Exclusion Criteria: Clinically significant ocular diseases, previous glaucoma intraocular or refractive surgery, and moderate to severe ocular hyperemia at baseline.[3]
-
Treatment Arms:
-
Duration: 4 weeks.[7]
-
Primary Efficacy Endpoint: Mean diurnal IOP (average of measurements at 09:00, 11:00, and 16:00) at Week 4.[7]
ROCKET-1, ROCKET-2, and ROCKET-4 Trials (Netarsudil)
-
Design: A series of double-masked, randomized, non-inferiority Phase 3 trials.[1][6][8][9]
-
Comparator: Timolol maleate ophthalmic solution 0.5% BID.[1][6][8][9]
-
Participants: Patients with open-angle glaucoma or ocular hypertension.[1][9]
-
Inclusion Criteria: Unmedicated IOP >20 mmHg and <30 mmHg at 08:00 hr, and >17 mmHg and <30 mmHg at 10:00 and 16:00 hrs.[8]
-
Exclusion Criteria: Contraindications to timolol, pseudoexfoliation or pigment dispersion glaucoma, history of angle closure.[8]
-
Treatment Arms:
-
Duration: 3 months for the primary efficacy analysis, with longer-term safety follow-up (up to 12 months in ROCKET-2).[1][9][10]
-
Primary Efficacy Endpoint: Non-inferiority to timolol in mean IOP at 8:00 AM, 10:00 AM, and 4:00 PM at week 2, week 6, and month 3 in patients with a baseline IOP < 25 mmHg.[8][9][11]
Ripasudil Phase 3 Trials
-
Design: Multiple Phase 3 trials, including monotherapy and adjunctive therapy studies.
-
Participants: Patients with POAG, OHT, or exfoliation glaucoma.[12]
-
Treatment Arms:
-
Duration: Varied from 8 weeks to 52 weeks.[12]
-
Efficacy Endpoints: Mean reduction in IOP from baseline at trough and peak time points.[12]
Critical Review and Future Directions
The clinical data demonstrate that all three ROCK inhibitors are effective in lowering IOP in patients with glaucoma and ocular hypertension.
Netarsudil has the most robust clinical trial program of the three, with multiple large-scale Phase 3 studies (the ROCKET series) and a direct head-to-head comparison against Ripasudil (J-ROCKET). The J-ROCKET trial demonstrated the superiority of once-daily Netarsudil 0.02% over twice-daily Ripasudil 0.4% in IOP reduction at 4 weeks.[7] Its dual mechanism of action, targeting both trabecular outflow and aqueous production/episcleral venous pressure, may contribute to its potent IOP-lowering effects.[3][4][6] The most notable adverse event is conjunctival hyperemia, which is frequent but generally mild. The occurrence of corneal verticillata, while notable, has not been associated with clinically significant effects on vision.[10]
Ripasudil is an effective IOP-lowering agent, both as monotherapy and as an adjunct to other glaucoma medications.[12] It has been approved for use in Japan and has a significant body of clinical data supporting its efficacy and safety.[13] Similar to Netarsudil, conjunctival hyperemia is the most common side effect.
This compound has shown promise in early-phase clinical trials, demonstrating a dose-dependent IOP-lowering effect.[14] However, its clinical development has not progressed as far as Netarsudil and Ripasudil, and therefore, a direct comparison of its efficacy and safety from large-scale Phase 3 trials is not possible at this time.
Future Directions: For researchers and drug development professionals, the development of ROCK inhibitors represents a significant advancement in glaucoma therapy. Future research should focus on:
-
Long-term Efficacy and Safety: Continued evaluation of the long-term performance and safety profiles of these agents is crucial.
-
Combination Therapies: Further investigation into the synergistic effects of ROCK inhibitors with other classes of glaucoma medications.
-
Neuroprotective Effects: Preclinical studies have suggested potential neuroprotective effects of ROCK inhibitors, which warrants further clinical investigation.
-
Patient-Reported Outcomes: A greater emphasis on patient-reported outcomes to better understand the impact of side effects, such as hyperemia, on quality of life and treatment adherence.
References
- 1. Role of the Rho GTPase/Rho Kinase Signaling Pathway in Pathogenesis and Treatment of Glaucoma: Bench to Bedside Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is Netarsudil Mesylate used for? [synapse.patsnap.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. The Effects of Netarsudil Ophthalmic Solution on Aqueous Humor Dynamics in a Randomized Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Pooled Efficacy and Safety Profile of Netarsudil Ophthalmic Solution 0.02% in Patients With Open-angle Glaucoma or Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Topical ocular hypotensive medication and lens opacification: evidence from the ocular hypertension treatment study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. Ocular hypotensive effect of the Rho kinase inhibitor AR-12286 in patients with glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
